6-Bromo-N,N-dimethylpyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N,N-dimethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORPINHDNLCKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"6-Bromo-N,N-dimethylpyridin-3-amine" synthesis from 3-aminopyridine
An In-depth Technical Guide to the Synthesis of 6-Bromo-N,N-dimethylpyridin-3-amine from 3-Aminopyridine
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom suitable for cross-coupling reactions and a dimethylamino group, makes it a versatile intermediate for synthesizing a wide range of biologically active molecules. This guide provides a comprehensive, in-depth exploration of a reliable two-step synthesis route starting from the readily available precursor, 3-aminopyridine.
The synthesis strategy involves two key transformations:
-
Regioselective Electrophilic Bromination: The introduction of a bromine atom onto the pyridine ring.
-
Exhaustive N,N-Dimethylation: The conversion of the primary amino group to a tertiary dimethylamino group.
This document is designed for researchers and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and causality behind the chosen methodologies.
Part 1: Regioselective Bromination of 3-Aminopyridine
The first stage of the synthesis is the electrophilic bromination of 3-aminopyridine to produce the key intermediate, 6-bromo-3-aminopyridine. While seemingly straightforward, this reaction presents a significant regioselectivity challenge that must be carefully managed.
Theoretical Background & Mechanistic Insights
The direct bromination of 3-aminopyridine is an electrophilic aromatic substitution reaction. The outcome is governed by the competing electronic effects of the substituents on the pyridine ring.
-
The Amino Group (-NH₂): Located at the 3-position, the amino group is a powerful activating group. Through resonance, it donates electron density to the ring, making it more nucleophilic and thus more susceptible to electrophilic attack. It strongly directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.[1][2]
-
The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution.[3][4] This deactivation is most pronounced at the ortho (positions 2 and 6) and para (position 4) positions relative to the nitrogen.
In this specific case, the activating, directing effect of the amino group is dominant.[1] The electrophile (Br⁺) is preferentially directed to positions 2, 4, and 6. To achieve the desired 6-bromo isomer, reaction conditions must be carefully controlled to favor substitution at this position and minimize the formation of 2-bromo, 4-bromo, and di-brominated byproducts.[1][5] The use of N-Bromosuccinimide (NBS) as a mild brominating agent at low temperatures is a proven strategy to enhance this selectivity.[6]
Experimental Protocol: Synthesis of 6-Bromo-3-aminopyridine
This protocol is optimized to favor the regioselective formation of the 6-bromo isomer.
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq.) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical for controlling the reaction's regioselectivity.[6]
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.0–1.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[1]
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.[1] Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to isolate the desired 6-bromo-3-aminopyridine from isomeric impurities.[6] Alternatively, recrystallization can be employed for purification.[6]
Data Summary: Bromination
| Parameter | Value |
| Starting Material | 3-Aminopyridine |
| Key Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 0 °C |
| Typical Yield | 60-75% |
| Product CAS | 13534-97-9 |
| Product MP | 74-76 °C |
Part 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
With the 6-bromo-3-aminopyridine intermediate in hand, the next step is the exhaustive methylation of the primary amino group. The Eschweiler-Clarke reaction is an exceptionally effective and reliable method for this transformation.
Theoretical Background & Mechanistic Insights
The Eschweiler-Clarke reaction is a reductive amination process that converts a primary or secondary amine into a tertiary amine using excess formic acid and formaldehyde.[7][8] It is highly valued because it cleanly produces the tertiary amine without the risk of forming the quaternary ammonium salt, a common side product in other methylation methods using agents like methyl iodide.[9][10]
The mechanism proceeds in two main stages for a primary amine:
-
First Methylation: The primary amine first reacts with formaldehyde to form an imine. Formic acid then acts as a hydride donor, reducing the imine to a secondary amine.[7][11]
-
Second Methylation: The resulting secondary amine, being more nucleophilic, rapidly reacts with another molecule of formaldehyde to form an iminium ion. This ion is again reduced by formic acid to yield the final tertiary amine.[10]
The reaction is irreversible due to the loss of carbon dioxide gas from the formic acid upon hydride transfer.[7]
Visualization: Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke N,N-dimethylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the Eschweiler-Clarke reaction on amino-heterocycles.[12]
Materials:
-
6-Bromo-3-aminopyridine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (≥95%)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-bromo-3-aminopyridine (1.0 eq.).
-
Reagent Addition: Add formic acid (approx. 5-10 eq.) followed by aqueous formaldehyde solution (approx. 5-10 eq.). The reaction is typically exothermic.
-
Heating: Heat the reaction mixture to reflux (around 100-110 °C) using a heating mantle. Stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material and any mono-methylated intermediate.
-
Cooling and Basification: Cool the mixture to room temperature and then carefully pour it over crushed ice. Basify the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is >10. Perform this step in a fume hood as the neutralization is highly exothermic.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary, though the Eschweiler-Clarke reaction is often very clean.
Data Summary: N,N-Dimethylation
| Parameter | Value |
| Starting Material | 6-Bromo-3-aminopyridine |
| Key Reagents | Formaldehyde, Formic Acid |
| Reaction Type | Eschweiler-Clarke |
| Temperature | Reflux (~100-110 °C) |
| Typical Yield | >85% |
| Product CAS | 39856-56-9[13] |
| Product Form | Solid[14] |
Overall Synthesis Workflow and Characterization
The two-step process provides an efficient and logical pathway from a simple starting material to a more complex and synthetically useful product.
Visualization: Complete Synthetic Pathway
Caption: Two-step synthesis of the target compound from 3-aminopyridine.
Product Characterization Data
| Compound | 6-Bromo-3-aminopyridine | This compound |
| CAS Number | 13534-97-9 | 39856-56-9[14] |
| Molecular Formula | C₅H₅BrN₂ | C₇H₉BrN₂ |
| Molecular Weight | 173.01 g/mol | 201.06 g/mol [14] |
| Appearance | White to off-white solid | Solid[14] |
| Melting Point | 74-76 °C | Not widely reported |
Conclusion
The synthesis of this compound from 3-aminopyridine is a robust and reproducible two-step process. Success hinges on two critical aspects: first, the careful control of temperature and reagent addition during the electrophilic bromination to ensure high regioselectivity for the 6-bromo intermediate, and second, the application of the clean and efficient Eschweiler-Clarke reaction for the final N,N-dimethylation step. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and optimize this synthesis to produce high-quality material for applications in pharmaceutical and chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. 6-BroMo-n,n-diMethylpyridine-3-aMine (1 x 250 mg) | Reagentia [reagentia.eu]
- 14. 6-BroMo-n,n-diMethylpyridine-3-aMine | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-N,N-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the versatile heterocyclic building block, 6-Bromo-N,N-dimethylpyridin-3-amine (CAS No. 39856-56-9). This compound is of significant interest in medicinal chemistry and drug discovery due to its utility as a key intermediate in the synthesis of a wide range of biologically active molecules.
Chemical Identity and Core Properties
This compound is a substituted pyridine derivative characterized by the presence of a bromine atom at the 6-position and a dimethylamino group at the 3-position. This unique arrangement of functional groups makes it a valuable synthon for introducing the 3-(N,N-dimethylamino)pyridyl moiety into larger molecules.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 39856-56-9 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [2][3] |
| Molecular Weight | 201.06 g/mol | [2][3] |
| Appearance | Light yellow or off-white solid | [2][4] |
| Canonical SMILES | CN(C)C1=CC=C(Br)N=C1 | N/A |
| InChI Key | BORPINHDNLCKMO-UHFFFAOYSA-N | N/A |
Physicochemical Characteristics
Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
Melting and Boiling Points
While a specific melting point has not been definitively reported in the reviewed literature, its description as a solid indicates a melting point above room temperature. For a related compound, 4'-Methylacetophenone, a melting point of 45-49 °C is noted[5][6]. Given its solid nature, an experimental determination of the melting point is recommended for any new batch. A boiling point is not applicable for this solid under standard conditions.
Solubility
It exhibits limited solubility in water, as evidenced by its extraction from aqueous solutions using organic solvents. A predicted water solubility for the related compound 6-Bromopyridine-3,4-diamine is 2.84 mg/mL.
pKa
The pKa of the conjugate acid of this compound is an important factor in its reactivity, particularly in acid-base chemistry and in its potential interactions with biological targets. An exact experimental pKa value is not available in the literature. However, the presence of the electron-donating dimethylamino group is expected to increase the basicity of the pyridine nitrogen compared to pyridine itself (pKa of conjugate acid ≈ 5.2). Conversely, the electron-withdrawing bromine atom will slightly decrease the basicity. Therefore, the pKa of the conjugate acid of this compound is likely to be in the range of 5-6.
Spectral Analysis
Spectroscopic data is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.31-8.32 (d, 1H), 7.84-7.85 (d, 1H), 7.33-7.35 (d, 1H), 2.91 (s, 6H)[10][11]. The downfield signals correspond to the protons on the pyridine ring, while the singlet at 2.91 ppm is characteristic of the two methyl groups of the dimethylamino substituent.
-
¹³C NMR (126 MHz, Chloroform-d) : δ 153.8 (C), 130.0 (CH), 125.4 (CH), 120.3 (CH), 40.3 (NMe₂), 21.2 (CH₃)[2]. This data is for a derivative, 5-(p-tolylthio)-N,N-dimethylpyridin-3-amine, but provides an indication of the expected chemical shifts. The signal around 40.3 ppm is typical for the methyl carbons of a dimethylamino group.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
-
MS (ESI, m/z) : 201.0, 203.0 [M+H]⁺[1][4]. The presence of two peaks with a roughly 1:1 intensity ratio, separated by 2 m/z units, is the characteristic isotopic signature of a compound containing one bromine atom.
Infrared (IR) Spectroscopy
A specific FTIR spectrum for this compound is not available. However, based on its structure, the following characteristic peaks are expected:
-
C-H stretching (aromatic) : ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, -CH₃) : ~2850-2960 cm⁻¹
-
C=N and C=C stretching (pyridine ring) : ~1450-1600 cm⁻¹
-
C-N stretching (aromatic amine) : ~1250-1350 cm⁻¹
-
C-Br stretching : ~500-600 cm⁻¹
Synthesis and Purification
This compound can be synthesized from commercially available 6-bromopyridin-3-amine. Two common methods are reported in the literature.
Method 1: N,N-Dimethylation using Lithium bis(trimethylsilyl)amide and Iodomethane
This method provides a high-yielding route to the desired product.
Reaction Scheme:
Synthetic Workflow using LiHMDS and Iodomethane
Experimental Protocol:
-
Dissolve 6-bromopyridin-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add a 1 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (2.0 eq) dropwise over 5 minutes.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add iodomethane (2.3 eq).
-
Allow the reaction to warm to ambient temperature and stir for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 1-10% ethyl acetate in petroleum ether to afford the product as a light yellow solid[1][4].
Method 2: Eschweiler-Clarke Reaction
This classical method utilizes formic acid and para-formaldehyde for the N,N-dimethylation.
Reaction Scheme:
Eschweiler-Clarke N,N-Dimethylation Workflow
Experimental Protocol:
-
To a solution of 6-bromopyridin-3-amine (1.0 eq) in formic acid, add para-formaldehyde (1.5 eq w/w) at room temperature.
-
Heat the reaction mixture at 90 °C for 16 hours.
-
Pour the cooled reaction mixture into ice-cold water.
-
Basify the mixture with solid sodium carbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 20% ethyl acetate in hexane as the eluent to yield the final product[7][8][9].
Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature of this compound, possessing both a reactive bromine atom for cross-coupling reactions and a dimethylamino group, makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.
Intermediate for Kinase Inhibitors
The pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. The bromine atom in this compound can be readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various aryl or heteroaryl groups. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors.
Synthesis of Deubiquitylating Enzyme (DUB) Inhibitors
This compound has been utilized as a key intermediate in the synthesis of cyanopyrrolidine-based inhibitors of deubiquitylating enzymes (DUBs), such as UCHL1 and USP30[7][8][9]. DUBs are critical regulators of the ubiquitin-proteasome system, which is implicated in various diseases, including cancer. The synthesis of these inhibitors often involves the iodination of this compound followed by further elaboration.
References
- 1. WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015188368A1 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. 4'-Methylacetophenone | CAS#:122-00-9 | Chemsrc [chemsrc.com]
- 7. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 8. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 9. US20180194724A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 10. US10669234B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 6-Bromo-N,N-dimethylpyridin-3-amine (CAS: 39856-56-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-N,N-dimethylpyridin-3-amine, a key heterocyclic building block in modern medicinal chemistry. This document delves into its synthesis, physicochemical properties, characteristic reactivity in pivotal cross-coupling reactions, and its application in the development of targeted therapeutics. Detailed, field-proven experimental protocols are provided to enable its practical application in a research and development setting.
Introduction and Strategic Importance
This compound is a bifunctional pyridine derivative of significant interest in the synthesis of complex molecular architectures.[1] Its structure, featuring a bromine atom at the 6-position and a dimethylamino group at the 3-position, offers two distinct points for chemical modification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations for constructing C-C and C-N bonds, respectively.[1] The dimethylamino group, an electron-donating moiety, modulates the electronic properties of the pyridine ring, influencing its reactivity and the pharmacological profile of its derivatives.
The strategic importance of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules, particularly kinase inhibitors.[2][3] The aminopyridine core is a well-established pharmacophore that can effectively interact with the ATP-binding site of various kinases, and dysregulation of these enzymes is a known driver of diseases like cancer.[1][2]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 39856-56-9 | [2][4] |
| Molecular Formula | C₇H₉BrN₂ | [2][4] |
| Molecular Weight | 201.06 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Topological Polar Surface Area | 16.1 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Spectroscopic Data
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~8.0 ppm (d, 1H, H-2): This proton, ortho to the ring nitrogen, is expected to be the most deshielded aromatic proton.
-
δ ~7.2 ppm (dd, 1H, H-4): This proton will show coupling to both H-2 and H-5.
-
δ ~7.4 ppm (d, 1H, H-5): This proton is adjacent to the bromine atom.
-
δ ~3.0 ppm (s, 6H, N(CH₃)₂): The two methyl groups are expected to be equivalent, appearing as a sharp singlet.
¹³C NMR (Predicted, CDCl₃, 101 MHz):
-
~150 ppm (C-6): Carbon bearing the bromine atom.
-
~145 ppm (C-2): Carbon adjacent to the ring nitrogen.
-
~140 ppm (C-3): Carbon attached to the dimethylamino group.
-
~125 ppm (C-4): Aromatic CH.
-
~120 ppm (C-5): Aromatic CH.
-
~40 ppm (N(CH₃)₂): Methyl carbons.
Mass Spectrometry (MS):
-
Expected m/z: The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for a compound containing one bromine atom, with peaks at m/z 200 and 202 in an approximate 1:1 ratio.
Infrared (IR) Spectroscopy:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950-2800 cm⁻¹: C-H stretching of the methyl groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1335-1250 cm⁻¹: C-N stretching of the aromatic amine.[5]
-
As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[5]
Synthesis of this compound
A reliable and scalable synthesis is crucial for the utility of any building block. An effective method for the preparation of this compound is via a reductive amination (Eschweiler-Clarke reaction) of the commercially available 6-Bromopyridin-3-amine.
Detailed Experimental Protocol: Synthesis
Reaction: N,N-dimethylation of 6-Bromopyridin-3-amine.
Materials:
-
6-Bromopyridin-3-amine
-
Formic acid (≥95%)
-
Formaldehyde (37% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add 6-Bromopyridin-3-amine (1.0 eq).
-
Cool the flask in an ice bath and add formic acid (excess, e.g., 10 eq) dropwise.
-
To this stirred solution, add formaldehyde solution (excess, e.g., 5 eq) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (typically around 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to pH > 9 by the slow addition of a saturated NaHCO₃ solution or concentrated NaOH solution. (Caution: CO₂ evolution).
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[6] In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl moieties at the 6-position.
Causality in Experimental Choices:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is used. The ligand choice is critical; bulky, electron-rich phosphine ligands often accelerate the rate-limiting reductive elimination step.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic components.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds.[3] While the starting material already contains a dimethylamino group, this reaction can be employed if the bromine atom is first replaced (e.g., via Suzuki coupling) and a different bromo-aryl moiety is introduced elsewhere in a more complex intermediate. For analogous substrates like 6-Bromopyridin-3-amine, this reaction is highly effective for introducing a second amino group at the 6-position.[3]
The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a strong base (e.g., NaOtBu), and reductive elimination to form the C-N bond.[7]
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The 6-aminopyridine scaffold, readily accessible from this compound and its unmethylated precursor, is a privileged structure in the design of kinase inhibitors. These compounds often target the ATP-binding site of kinases. Notably, derivatives of this scaffold have shown potent inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), both of which are implicated in the pathology of Alzheimer's disease.[8]
The general strategy involves using a Suzuki coupling to install a specific aryl group at the 6-position of the pyridine ring. This aryl group is designed to interact with specific residues within the kinase active site. Subsequent modifications to the dimethylamino group or the newly introduced aryl ring can then be performed to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 39856-56-9) was not publicly available at the time of writing. The following information is based on related compounds and general laboratory safety principles. Always consult the SDS provided by the supplier before handling.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes.[9]
-
If inhaled: Move person into fresh air.[9]
-
If swallowed: Rinse mouth with water.[9] In all cases of exposure, seek medical attention if symptoms persist.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its defined points of reactivity allow for the controlled and systematic construction of complex molecules. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors.
References
- 1. 39856-56-9 | 6-bromo-N,N-dimetilpiridin-3-amina | this compound - Capot Químico [capotchem.com]
- 2. 6-BroMo-n,n-diMethylpyridine-3-aMine | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectral Analysis of 6-Bromo-N,N-dimethylpyridin-3-amine
Introduction: A Key Building Block in Medicinal Chemistry
6-Bromo-N,N-dimethylpyridin-3-amine is a substituted pyridine derivative of significant interest to researchers in drug discovery and development. Its molecular architecture, featuring a bromine atom at the 6-position and a dimethylamino group at the 3-position, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. The dimethylamino group, on the other hand, can influence the molecule's physicochemical properties, such as basicity and solubility, and can participate in crucial interactions with biological targets. Understanding the precise structural features of this compound through comprehensive spectral analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents.
This guide provides a detailed examination of the spectral data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. While experimental mass spectrometry data is available, this guide will leverage high-quality predicted NMR and IR data to provide a complete analytical profile. Each section will not only present the data but also delve into the underlying principles of spectral interpretation, offering a robust framework for researchers.
Molecular Structure and Isotopic Considerations
The foundational step in spectral analysis is a thorough understanding of the molecule's structure.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺.
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and having nearly equal intensities.
Experimental Data:
The mass spectrum for this compound has been reported in the patent literature.
| Ion | Calculated m/z | Observed m/z | Isotopic Composition |
| [M+H]⁺ | 200.0029 | 201.0 | C₇H₁₀⁷⁹BrN₂⁺ |
| [M+H]⁺ | 202.0008 | 203.0 | C₇H₁₀⁸¹BrN₂⁺ |
Data sourced from patent WO2015191506A2.
Interpretation:
The observed data clearly shows the expected pair of peaks at m/z 201.0 and 203.0, corresponding to the protonated molecule containing ⁷⁹Br and ⁸¹Br, respectively. The near-equal intensity of these peaks is a definitive indicator of the presence of a single bromine atom in the molecule.
Caption: Expected isotopic pattern in ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.05 | d | 2.5 | 1H |
| H-4 | 7.15 | dd | 8.5, 2.5 | 1H |
| H-5 | 7.30 | d | 8.5 | 1H |
| -N(CH₃)₂ | 2.95 | s | - | 6H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons: The pyridine ring has three protons, each in a distinct chemical environment.
-
H-2: This proton is ortho to the electron-withdrawing nitrogen atom and is expected to be the most deshielded, appearing furthest downfield at approximately 8.05 ppm. It appears as a doublet due to coupling with H-4 (⁴J, meta-coupling).
-
H-5: This proton is coupled to H-4 (³J, ortho-coupling), resulting in a doublet at around 7.30 ppm.
-
H-4: This proton is coupled to both H-2 (meta-coupling) and H-5 (ortho-coupling), leading to a doublet of doublets at approximately 7.15 ppm.
-
-
Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at around 2.95 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon Label | Predicted Chemical Shift (ppm) |
| C-2 | 145.0 |
| C-3 | 148.0 |
| C-4 | 125.0 |
| C-5 | 128.0 |
| C-6 | 140.0 |
| -N(CH₃)₂ | 40.0 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: The five carbons of the pyridine ring are all in unique environments.
-
C-2, C-3, and C-6: These carbons are directly attached to or influenced by the electronegative nitrogen and bromine atoms, causing them to be significantly deshielded and appear in the downfield region (140.0-148.0 ppm). C-3, being directly attached to the electron-donating amino group, is also significantly affected.
-
C-4 and C-5: These carbons are less influenced by the heteroatoms and appear at relatively higher field (125.0-128.0 ppm) compared to the other ring carbons.
-
-
Dimethylamino Carbons: The two methyl carbons are equivalent and are expected to resonate in the upfield region, around 40.0 ppm.
Caption: A generalized workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3100-3000 | C-H stretch | Aromatic | Medium |
| 2950-2850 | C-H stretch | -CH₃ | Medium |
| 1600-1450 | C=C and C=N stretch | Pyridine ring | Strong |
| 1350-1250 | C-N stretch (aromatic amine) | Aromatic amine | Strong |
| 850-750 | C-H out-of-plane bend | Substituted aromatic | Strong |
| 700-600 | C-Br stretch | Bromo-aromatic | Medium |
Interpretation of the Predicted IR Spectrum:
-
Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic pyridine ring.
-
Aliphatic C-H Stretch: The absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the methyl groups of the dimethylamino substituent.
-
Pyridine Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring, often referred to as the "fingerprint" region for this heterocycle.
-
Aromatic C-N Stretch: A strong band is expected in the 1350-1250 cm⁻¹ range, corresponding to the stretching vibration of the bond between the aromatic ring and the nitrogen of the dimethylamino group.
-
C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring will give rise to strong absorptions in the 850-750 cm⁻¹ region due to the out-of-plane bending of the ring C-H bonds.
-
C-Br Stretch: The presence of the bromine atom is indicated by a medium intensity absorption in the 700-600 cm⁻¹ region.
Experimental Methodologies
To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential. The following sections outline the methodologies for acquiring the spectral data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 scans or more).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
Employ a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis: Analyze the resulting spectrum to identify the monoisotopic mass and the characteristic isotopic pattern of the protonated molecule.
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Conclusion
The comprehensive spectral analysis of this compound, combining experimental mass spectrometry with high-quality predicted NMR and IR data, provides an unambiguous structural confirmation of this important synthetic building block. The characteristic isotopic pattern in the mass spectrum confirms the presence of a single bromine atom. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, respectively, which are consistent with the assigned structure. Furthermore, the predicted IR spectrum highlights the key functional groups present in the molecule. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to obtain high-quality spectral data for this and similar compounds, ensuring the reliability and reproducibility of their synthetic and medicinal chemistry endeavors.
The Strategic Deployment of 6-Bromo-N,N-dimethylpyridin-3-amine in Modern Medicinal Chemistry
A Technical Guide for the Advanced Synthesis and Application of a Privileged Scaffold
Authored by: A Senior Application Scientist
Introduction: The Enduring Value of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for drug design. Within this class, functionalized aminopyridines are of particular interest as they provide vectors for molecular elaboration and can act as key pharmacophoric elements, often serving as "hinge-binders" in the ATP-binding site of protein kinases.[2] This guide focuses on a specific, high-value building block: 6-Bromo-N,N-dimethylpyridin-3-amine . We will explore its synthesis, reactivity, and strategic application, providing field-proven insights and detailed protocols for its effective use in drug discovery programs.
Physicochemical Profile and Strategic Advantages
The utility of a building block is defined by its inherent physicochemical properties and the strategic advantages it confers upon a lead molecule. This compound offers a compelling combination of features for the medicinal chemist.
| Property | Value/Description | Strategic Implication |
| Molecular Formula | C₇H₉BrN₂ | A compact, low molecular weight starting material, ideal for fragment-based drug design and for keeping final compounds within the "Rule of Five" guidelines.[3] |
| Molecular Weight | 201.06 g/mol | Provides ample room for molecular elaboration without excessive molecular weight gain.[4] |
| pKa (predicted) | ~6.0-6.5 | The pyridine nitrogen's basicity is modulated by the electron-donating amino group, allowing for potential salt formation to improve solubility. The dimethylamino group itself is a stronger base. |
| cLogP (predicted) | ~1.5-2.0 | The N,N-dimethylamino group increases lipophilicity compared to the parent amine, which can enhance cell permeability.[5] This value is in a favorable range for oral bioavailability.[3] |
| Reactivity | Dual functional handles | The bromine at the 6-position is primed for palladium-catalyzed cross-coupling reactions, while the tertiary amine at the 3-position can act as a hydrogen bond acceptor and influence solubility and pharmacokinetic properties. |
The N,N-dimethylamino group is a key feature. Unlike a primary or secondary amine, it cannot act as a hydrogen bond donor, which can be advantageous in preventing unwanted interactions with metabolic enzymes or off-target proteins. Furthermore, this tertiary amine can serve as a basic handle to improve aqueous solubility through salt formation, a critical parameter for oral drug delivery.
Synthesis of the Building Block
The most direct and industrially scalable route to this compound involves a two-step sequence starting from the commercially available 6-bromopyridin-3-amine.
Figure 1: Synthetic workflow for the preparation of the title compound.
Protocol 1: N,N-Dimethylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines without the risk of forming quaternary ammonium salts.[6] The reaction utilizes an excess of formaldehyde and formic acid; formaldehyde forms an iminium ion intermediate which is subsequently reduced by formic acid, acting as a hydride donor.[7] The formation of carbon dioxide as a byproduct drives the reaction to completion.[6]
Materials:
-
6-Bromopyridin-3-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (≥95%)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
To a round-bottom flask, add 6-bromopyridin-3-amine (1.0 equiv).
-
Add formic acid (3.0 equiv) followed by formaldehyde solution (3.0 equiv).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully basify with a 2M NaOH solution to a pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Key Chemical Transformations: Gateway to Molecular Diversity
The synthetic power of this compound lies in the reactivity of its C6-bromo substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of complex molecules, which is essential for exploring structure-activity relationships (SAR).
Figure 2: Major cross-coupling reactions utilizing the building block.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds. For electron-rich substrates like our title compound, the choice of a sufficiently active catalyst system is crucial to overcome potential catalyst inhibition by the pyridine nitrogen.[8] Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane/water (4:1)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a direct route to N-arylated aminopyridines, a common motif in kinase inhibitors.[10] The choice of ligand and base is critical to ensure efficient coupling and prevent side reactions.[11]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.[11]
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application in Kinase Inhibitor Design: A Case Study Perspective
The 2,5-disubstituted aminopyridine scaffold is a validated pharmacophore for targeting the hinge region of numerous protein kinases. The amino group at the 3-position (or a derivative thereof) often forms key hydrogen bonds with the backbone of the kinase hinge, while the substituent at the 6-position, installed via cross-coupling, can be tailored to occupy the hydrophobic pocket and confer selectivity.
While specific, detailed SAR studies for inhibitors derived directly from this compound are often proprietary, we can construct a representative case study based on publicly available data for highly analogous structures, such as those targeting the c-Met kinase.[9][12] The c-Met receptor tyrosine kinase is a well-established target in oncology, and its inhibitors often feature a hinge-binding aminopyridine or related heterocycle.[6]
Figure 3: Logic diagram for SAR exploration at the C6 position.
Representative Structure-Activity Relationship (SAR) Data
The following table presents hypothetical but representative data for a series of c-Met inhibitors built from the this compound core, illustrating common SAR trends observed for this class of compounds.
| Compound ID | R Group (at C6) | c-Met IC₅₀ (nM) | Rationale/Insight |
| 1 | Phenyl | 150 | The unsubstituted phenyl group provides a baseline potency, establishing the core scaffold's viability. |
| 2 | 4-Fluorophenyl | 75 | Introduction of a small electron-withdrawing group can improve interactions within the hydrophobic pocket. |
| 3 | 3,4-Dimethoxyphenyl | 25 | Methoxy groups can form additional hydrogen bonds or favorable dipole interactions, significantly boosting potency.[13] |
| 4 | Pyridin-4-yl | 90 | A heteroaryl group can improve physicochemical properties like solubility but may alter the binding mode.[14] |
| 5 | Thien-2-yl | 45 | The thienyl group can act as a phenyl bioisostere, often improving metabolic stability and potency.[6] |
This data is illustrative and compiled based on trends observed in related kinase inhibitor series.
Conclusion
This compound is a highly versatile and strategically valuable building block for modern medicinal chemistry. Its well-defined physicochemical properties, coupled with the robust and predictable reactivity of its C-Br bond in key cross-coupling reactions, provide an efficient platform for the rapid generation of diverse compound libraries. As demonstrated through the lens of kinase inhibitor design, this scaffold allows for systematic SAR exploration, enabling the fine-tuning of potency, selectivity, and drug-like properties. For researchers and drug development professionals, mastering the synthesis and application of this building block is a key enabler in the quest for novel therapeutics.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 6-Bromo-N,N-dimethylpyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
The successful execution of chemical synthesis, purification, and formulation in drug discovery and development hinges on a thorough understanding of the physicochemical properties of the molecules of interest. Among these, solubility stands out as a critical parameter influencing reaction kinetics, process scalability, and bioavailability. This guide provides an in-depth examination of the solubility of 6-Bromo-N,N-dimethylpyridin-3-amine, a key building block in medicinal chemistry. In the absence of extensive publicly available quantitative data, this document synthesizes theoretical principles with qualitative observations from existing literature and presents a robust experimental framework for its empirical determination.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility behavior. The structural features of this compound (CAS 39856-56-9) provide key insights into its potential interactions with various organic solvents.
| Property | Value/Analysis | Source |
| Molecular Formula | C₇H₉BrN₂ | - |
| Molecular Weight | 201.06 g/mol | - |
| Appearance | Reported as a light yellow solid. | [1] |
| Polarity | The molecule possesses a degree of polarity arising from the nitrogen atoms in the pyridine ring and the dimethylamino group, as well as the electronegative bromine atom. The pyridine nitrogen and the dimethylamino nitrogen can act as hydrogen bond acceptors. | - |
| Hydrogen Bonding | The tertiary dimethylamino group and the pyridine ring nitrogen are potential hydrogen bond acceptors. The absence of N-H or O-H bonds means the molecule cannot act as a hydrogen bond donor. | - |
The presence of a polar pyridine ring and a dimethylamino group suggests that this compound will exhibit favorable solubility in polar aprotic and, to some extent, polar protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.
Qualitative Solubility Assessment from Existing Literature
-
Ethanol: This polar protic solvent is mentioned as a reaction medium, suggesting that this compound is soluble enough to participate in chemical transformations.[2]
-
Ethyl Acetate (EtOAc): Frequently used as an extraction solvent for this compound, indicating good solubility.[1]
-
Tetrahydrofuran (THF): Employed as a solvent for the synthesis of this compound, pointing towards its suitability as a reaction medium and therefore, adequate solubility.[3][4]
-
Dimethylformamide (DMF): Used in the preparation of related pyridylsulfides, suggesting it is a competent solvent for this class of compounds.[5]
-
Hexane/Petroleum Ether: Utilized as a co-solvent in column chromatography for purification, typically as the less polar component.[1] This implies that the compound has lower solubility in these nonpolar solvents, allowing for effective separation.
Based on these observations, a general solubility trend can be inferred:
High Solubility: Polar aprotic solvents (e.g., Ethyl Acetate, Tetrahydrofuran) Moderate Solubility: Polar protic solvents (e.g., Ethanol) Low to Insoluble: Nonpolar solvents (e.g., Hexane, Petroleum Ether)
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle can be further refined by considering the specific intermolecular forces at play between the solute (this compound) and the solvent.
References
- 1. 13534-97-9 | 6-Bromopyridin-3-amine | Bromides | Ambeed.com [ambeed.com]
- 2. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015188368A1 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]
- 4. WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Strategic Utility of 6-Bromo-N,N-dimethylpyridin-3-amine in the Synthesis of Kinase Inhibitor Scaffolds
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyridine Core and its Privileged Role in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, forming the backbone of a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to form key hydrogen bonds, and synthetic versatility make it a cornerstone in the design of targeted therapies.[2] Within the vast chemical space of pyridine derivatives, 6-Bromo-N,N-dimethylpyridin-3-amine has emerged as a particularly valuable and versatile building block for the construction of potent and selective kinase inhibitors.
Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of diseases ranging from cancer to inflammatory disorders.[3] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic modality. The 3-aminopyridine motif is a well-established pharmacophore capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a feature leveraged in numerous potent inhibitors.[4]
This technical guide provides a comprehensive overview of the strategic application of this compound in the synthesis of kinase inhibitor scaffolds. We will delve into the chemical logic behind its use, provide detailed, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and present a framework for understanding the structure-activity relationships of the resulting compounds.
Chemical Rationale: Why this compound is an Ideal Starting Material
The synthetic utility of this compound stems from a combination of its structural and electronic features. The bromine atom at the 6-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties to probe the solvent-exposed regions of the kinase active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Simultaneously, the N,N-dimethylamino group at the 3-position is a key contributor to the molecule's utility. Its electron-donating nature can influence the reactivity of the pyridine ring and, more importantly, it can serve as a bioisostere for a simple amino group, which is known to interact with the kinase hinge region. The dimethylation can also impart desirable physicochemical properties, such as increased solubility or metabolic stability, compared to the corresponding primary amine.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound as a scaffold precursor is unlocked through palladium-catalyzed cross-coupling reactions. These transformations allow for the efficient and modular construction of complex molecular architectures from simple starting materials. The two most critical reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Building Bi-heterocyclic Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron species.[5] In the context of our starting material, this reaction is ideal for coupling with a variety of aryl and heteroaryl boronic acids or esters, leading to the formation of bi-heterocyclic scaffolds that are common in kinase inhibitors.
A prime example is the coupling with a pyrazole boronic ester. The resulting pyrazolyl-pyridine core is a known pharmacophore in a number of kinase inhibitors, targeting enzymes such as c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinases (CDKs).[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol is a representative procedure adapted from established methods for similar substrates and should be optimized for specific experimental setups.[6]
Materials:
-
This compound (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, potassium carbonate, and Pd(dppf)Cl₂.
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N-dimethyl-6-(1H-pyrazol-4-yl)pyridin-3-amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for Suzuki couplings, often effective for heteroaromatic substrates. |
| Base | K₂CO₃ | A moderately strong inorganic base, generally well-tolerated by a range of functional groups. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent mixture for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition. |
Buchwald-Hartwig Amination: Introducing N-Aryl Functionality
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is exceptionally powerful for coupling aryl halides with a wide range of primary and secondary amines. Starting with this compound, this methodology allows for the introduction of substituted anilines and other amino-heterocycles, which are prevalent in many classes of kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is a general procedure based on methods for similar substrates and should be optimized for specific amine coupling partners.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add aniline to the mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N²,N²,-dimethyl-N⁶-phenylpyridine-2,5-diamine.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling, particularly effective for electron-rich and sterically hindered substrates. |
| Base | NaOtBu | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 100-110 °C | Ensures a reasonable reaction rate for the coupling of an electron-rich aryl bromide. |
Structure-Activity Relationship (SAR) and Biological Evaluation
The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship. The nature of the group introduced at the 6-position via Suzuki or Buchwald-Hartwig coupling can have a profound impact on the inhibitory activity and selectivity of the resulting compound.
For instance, in the case of pyrazolyl-pyridine derivatives, substitutions on the pyrazole ring can be explored to optimize interactions within the ATP-binding pocket. A hypothetical SAR table based on data from similar pyrazolyl-pyrimidine CDK inhibitors is presented below.[4]
| Compound | R Group on Pyrazole | Kinase Target | IC₅₀ (nM) |
| Hypothetical 1 | H | CDK2 | 50 |
| Hypothetical 2 | Methyl | CDK2 | 25 |
| Hypothetical 3 | Phenyl | CDK2 | 75 |
| Hypothetical 4 | H | JNK3 | 150 |
| Hypothetical 5 | Methyl | JNK3 | 80 |
Note: The data in this table is representative and intended for illustrative purposes, based on trends observed for analogous kinase inhibitor scaffolds.
The kinase inhibitory activity of newly synthesized compounds is typically evaluated using in vitro enzymatic assays. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.
Conclusion
This compound is a strategically important building block in the synthesis of kinase inhibitors. Its dual functionality allows for the creation of diverse and complex molecular architectures through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By leveraging these powerful reactions, medicinal chemists can efficiently generate libraries of compounds for screening and optimization, accelerating the discovery of novel and effective kinase-targeted therapies. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this versatile scaffold.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Strategy of 6-Bromo-N,N-dimethylpyridin-3-amine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, safety considerations, and synthetic pathways for 6-Bromo-N,N-dimethylpyridin-3-amine (CAS No. 39856-56-9). This valuable substituted pyridine building block is of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This guide offers practical insights and detailed methodologies to support its procurement and application in a laboratory setting.
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a bifunctional molecule featuring a bromine atom at the 6-position and a dimethylamino group at the 3-position of the pyridine ring. This unique substitution pattern makes it a highly versatile intermediate in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The dimethylamino moiety, on the other hand, can influence the electronic properties of the pyridine ring and provide a site for further functionalization or act as a key pharmacophoric element in drug candidates. The strategic placement of these groups makes this compound a valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1]
Commercial Availability and Procurement
This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The typical purity offered is around 95%, with the compound supplied as a solid.[2] When procuring this reagent, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data, including a Certificate of Analysis (CoA) with NMR and HPLC data.
Below is a summary of representative commercial suppliers and their typical offerings:
| Supplier | CAS Number | Purity | Available Quantities |
| CymitQuimica | 39856-56-9 | 95% | 100mg, 250mg, 1g, 5g[2] |
| Reagentia | 39856-56-9 | Not specified | 100mg, 250mg, 1g, 5g[3] |
| BLDpharm | 39856-56-9 | Not specified | Inquire for details[4] |
Note: Availability and pricing are subject to change. Researchers are advised to contact the suppliers directly for the most current information.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety hazards is paramount for the safe handling and effective use of any chemical compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 39856-56-9 | [2][3] |
| Molecular Formula | C₇H₉BrN₂ | [2][5] |
| Molecular Weight | 201.06 g/mol | [2][5] |
| Appearance | Solid | [2] |
| InChI Key | BORPINHDNLCKMO-UHFFFAOYSA-N | [2] |
Safety and Handling
While a dedicated, comprehensive Safety Data Sheet (SDS) for this compound is not consistently provided by all suppliers, information for closely related brominated pyridines and aminopyridines indicates that this compound should be handled with care. The following GHS hazard classifications are associated with similar compounds and should be considered as a precautionary measure.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere. Recommended storage temperatures are typically between 2-8°C.[4]
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthetic Strategy: A Two-Step Approach
For researchers who wish to synthesize this compound in-house, a reliable two-step synthetic sequence starting from the commercially available 6-Bromopyridin-3-amine is the most logical and efficient approach. This strategy involves the N,N-dimethylation of the primary amino group.
Step 1: Synthesis of the Precursor, 6-Bromopyridin-3-amine
The precursor, 6-Bromopyridin-3-amine (CAS No. 13534-97-9), can be synthesized via several routes, with the two-step synthesis from 3-nitropyridine being a cost-effective and high-yielding method.[6]
Caption: Synthetic pathway for the precursor, 6-Bromopyridin-3-amine.
Step 2: N,N-Dimethylation via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary amines to tertiary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[7][8] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[7]
Caption: N,N-Dimethylation of 6-Bromopyridin-3-amine.
Experimental Protocol for the Eschweiler-Clarke Reaction
The following is a generalized experimental protocol for the N,N-dimethylation of an aminopyridine, which can be adapted for the synthesis of this compound.
Materials:
-
6-Bromopyridin-3-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (≥95%)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-Bromopyridin-3-amine (1.0 equivalent).
-
Add formic acid (excess, e.g., 5-10 equivalents) and formaldehyde solution (excess, e.g., 3-5 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required duration (monitor by TLC or LC-MS, typically 12-24 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery
As previously mentioned, the bifunctional nature of this compound makes it a valuable building block in medicinal chemistry. The bromine atom is readily displaced in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of various substituents at the 6-position. This is a common strategy in the synthesis of kinase inhibitors, where the pyridine core often serves as a scaffold for interacting with the hinge region of the kinase. The dimethylamino group can contribute to the solubility and pharmacokinetic properties of the final compound, and its basicity can be important for target engagement.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its procurement, physicochemical properties, safety considerations, and a detailed synthetic strategy. By leveraging the information presented, researchers and drug development professionals can confidently source and utilize this versatile compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-BroMo-n,n-diMethylpyridine-3-aMine | CymitQuimica [cymitquimica.com]
- 3. 6-BroMo-n,n-diMethylpyridine-3-aMine (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. 39856-56-9|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
An In-Depth Technical Guide to the Regioselectivity in the Bromination of N,N-dimethylpyridin-3-amine
Foreword: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone. Its presence in numerous blockbuster pharmaceuticals underscores its utility as a bioisostere for a benzene ring, offering improved solubility and metabolic stability. The precise functionalization of this heterocycle is paramount, as the position of a substituent can dramatically alter a molecule's pharmacological profile. N,N-dimethylpyridin-3-amine is a particularly intriguing starting material due to its highly activated nature, presenting both an opportunity for facile substitution and a challenge in controlling the reaction's regiochemical outcome. This guide provides a deep dive into the factors governing the regioselectivity of its bromination, offering both theoretical understanding and practical, field-proven protocols for the discerning researcher.
The Electronic Landscape: A Tale of Two Nitrogens
The regioselectivity of electrophilic aromatic substitution on N,N-dimethylpyridin-3-amine is dictated by a complex interplay between two powerful electronic influences: the ring nitrogen and the exocyclic dimethylamino group.
-
The Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen is electron-withdrawing via an inductive effect (-I) and, to a lesser extent, a mesomeric effect (-M). This deactivates the ring towards electrophilic attack compared to benzene. The deactivation is most pronounced at the α (C2, C6) and γ (C4) positions, making the β (C3, C5) positions the least deactivated sites for substitution on an unsubstituted pyridine ring.
-
The Dimethylamino Group (-NMe₂): In stark contrast, the dimethylamino group at the C3 position is a powerful activating group. It exerts a strong electron-donating mesomeric effect (+M) by delocalizing its lone pair of electrons into the π-system of the ring. This effect far outweighs its electron-withdrawing inductive effect (-I).[1] As a classic ortho, para-director, the -NMe₂ group strongly activates the C2, C4, and C6 positions.
The confluence of these effects creates a nuanced reactivity map. The potent +M effect of the -NMe₂ group is the dominant factor, transforming the otherwise electron-deficient pyridine ring into an electron-rich system ripe for electrophilic substitution. The primary question becomes: which of the activated positions (C2, C4, or C6) is the most favorable for bromination?
Mechanistic Rationale and Intermediate Stability
The outcome of the electrophilic bromination is determined by the thermodynamic stability of the cationic intermediate (the σ-complex or arenium ion) formed upon attack by the electrophile (e.g., Br⁺).[2][3][4] Let's analyze the resonance contributors for attack at each of the activated positions.
-
Attack at C2 (ortho): Attack at the C2 position yields a σ-complex where the positive charge is delocalized over C3, C5, and the ring nitrogen. Crucially, one resonance structure places the positive charge on C3, directly adjacent to the dimethylamino group. This allows for a highly stable fourth resonance contributor where the nitrogen lone pair delocalizes to satisfy the charge, giving every atom a full octet. However, this position is immediately adjacent to the deactivating ring nitrogen.
-
Attack at C4 (ortho): Attack at the C4 position also allows for delocalization of the positive charge onto the dimethylamino nitrogen, leading to a highly stabilized intermediate. This position is electronically favored as it is ortho to the strongly activating -NMe₂ group but is less influenced by the deactivating effect of the ring nitrogen compared to the C2/C6 positions.
-
Attack at C6 (para): Para-attack at C6 generates a σ-complex where, again, the positive charge can be delocalized onto the dimethylamino nitrogen. This position is electronically similar to the C2 position but may be sterically more accessible.
The diagram below illustrates the formation and resonance stabilization of the σ-complex intermediate for electrophilic attack at the C2 position, which is a highly probable outcome.
Based on this analysis, positions C2 and C4 are the most electronically activated and likely sites of bromination. Steric hindrance from the dimethylamino group might slightly disfavor the C2 position compared to C4.
Navigating the Literature: An Unexpected Result
A key publication by Fox, Hepworth, and Hallas in 1973 reported on the bromination of 3-dimethylaminopyridine.[5] Using 2,4,4,6-tetrabromocyclohexa-2,5-dienone, a source of electrophilic bromine, they reported the exclusive formation of 2-bromo-5-dimethylaminopyridine .[5] This result is electronically counterintuitive based on the directing effects discussed above, as it implies substitution at the C2 and C5 positions relative to the pyridine nitrogen, with the amino group at C5. This suggests the starting material may have been 5-dimethylaminopyridine, or there is a nomenclature discrepancy in the paper's abstract.
Conversely, syntheses of 5-bromo-3-dimethylaminopyridine have been reported through alternative routes, such as the reductive amination of 3-amino-5-bromopyridine, confirming the existence and stability of this isomer.[6] Given the ambiguity in the literature regarding direct electrophilic bromination, this guide will focus on a robust, predictable protocol using a milder brominating agent, N-Bromosuccinimide (NBS), which is known to favor substitution at the most electron-rich positions in activated heterocycles.[3][7]
Experimental Design & Protocols
The choice of brominating agent is critical for controlling selectivity. While molecular bromine (Br₂) is a powerful reagent, it can lead to over-bromination and the formation of corrosive HBr byproduct.[5] N-Bromosuccinimide (NBS) is an excellent alternative; it is a solid that is easier to handle and provides a low, constant concentration of electrophilic bromine, which often enhances regioselectivity.[8]
Recommended Protocol: Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed as a self-validating system for the selective monobromination of N,N-dimethylpyridin-3-amine, targeting the most electronically activated positions. It is based on established methods for the bromination of activated aminopyridines.[6]
Workflow Overview
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve N,N-dimethylpyridin-3-amine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the stirred solution portion-wise over 15-20 minutes. Causality Note: Portion-wise addition of solid NBS maintains a low concentration of the brominating species, minimizing potential side reactions and improving thermal control of the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the mixture back to 0°C and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the succinimide byproduct and any generated acid until the aqueous layer is basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the isomeric products.
-
Characterization: Characterize the purified fractions by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity.
Data Interpretation and Expected Outcomes
The primary products expected from this reaction are 2-bromo-3-(dimethylamino)pyridine and 4-bromo-3-(dimethylamino)pyridine . The precise ratio is highly dependent on the subtle balance of steric and electronic effects.
| Position of Bromination | Expected Product | Rationale for Formation | Key ¹H NMR Signals (Predicted) |
| C2 | 2-Bromo-3-(dimethylamino)pyridine | Strong ortho-activation from -NMe₂. | Two coupled pyridine protons (doublets or doublet of doublets) and a singlet for the remaining pyridine proton. |
| C4 | 4-Bromo-3-(dimethylamino)pyridine | Strong ortho-activation from -NMe₂; sterically more accessible and less electronically deactivated by ring N than C2/C6. | Three distinct pyridine protons, likely appearing as singlets or narrow doublets due to meta/para coupling. |
| C6 | 6-Bromo-3-(dimethylamino)pyridine | Para-activation from -NMe₂. Generally less favored due to strong deactivation by adjacent ring N. | Two coupled pyridine protons (doublets) and a singlet for the remaining proton. |
| C5 | 5-Bromo-3-(dimethylamino)pyridine | Electronically disfavored in electrophilic substitution. Unlikely to be a major product under these mild conditions. | Three distinct pyridine protons, similar to the C4 isomer but with different chemical shifts. |
Table 1: Predicted Products and Characterization Signatures for the Bromination of N,N-dimethylpyridin-3-amine.
Conclusion for the Practicing Scientist
The bromination of N,N-dimethylpyridin-3-amine is a textbook example of competitive directing effects in heterocyclic chemistry. While the powerful dimethylamino group strongly activates the ring for substitution, the inherent electronic properties of the pyridine nucleus guide the incoming electrophile. Theoretical analysis strongly suggests that bromination will occur preferentially at the C2 and C4 positions. Despite some ambiguity in older literature, a carefully executed protocol using a mild brominating agent like N-Bromosuccinimide in a polar aprotic solvent provides the most reliable and selective route to the desired monobrominated products. The experimental workflow and analytical guidance provided herein constitute a robust framework for researchers to confidently undertake this transformation, isolate the desired isomers, and advance their synthetic programs in drug development and materials science.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of 4-dimethylaminopyridine-stabilized palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromination of 3-amino- and 3-dimethylamino-pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-N,N-dimethylpyridin-3-amine with Arylboronic Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 6-Aryl-N,N-dimethylpyridin-3-amine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note focuses on a specific, yet highly relevant, transformation: the palladium-catalyzed coupling of 6-Bromo-N,N-dimethylpyridin-3-amine with a range of arylboronic acids. The resulting 6-aryl-N,N-dimethylpyridin-3-amine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules, including kinase inhibitors for oncological applications.[2][3]
The dimethylamino group at the 3-position and the versatile bromine at the 6-position make the starting material a valuable bifunctional building block.[2] However, the presence of the pyridine nitrogen and the exocyclic amino group can present challenges, such as catalyst inhibition.[4] This guide provides a comprehensive framework for overcoming these challenges, offering a detailed mechanistic overview, optimized experimental protocols, and critical troubleshooting advice to ensure reproducible and high-yielding syntheses.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) species into the carbon-bromine bond of this compound.[5][6] This step forms a square-planar Pd(II) intermediate. The electron-deficient nature of the pyridine ring generally facilitates this step.[5]
-
Transmetalation: This is often the rate-determining step and requires the presence of a base.[8] The base activates the arylboronic acid, forming a more nucleophilic boronate "ate" complex.[8][9] This complex then transfers its aryl group to the Pd(II) center, displacing the halide. The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.[10][11]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium center (the pyridinyl and aryl groups) couple and are expelled from the coordination sphere, forming the desired C-C bond.[5][6] This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Buchwald Ligand (e.g., SPhos, XPhos) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous, finely ground
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and hot plate with an oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and anhydrous potassium carbonate (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ (3-5 mol%) can be used.[13]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure all reagents are dissolved at the reaction temperature.
-
Reaction: Immerse the flask in a preheated oil bath and heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 6-aryl-N,N-dimethylpyridin-3-amine product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Key Considerations and Troubleshooting
The success of the Suzuki-Miyaura coupling, especially with heteroaromatic substrates, hinges on the careful selection of reaction parameters.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a versatile catalyst, couplings involving electron-rich pyridines often benefit from the use of more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[12][13] These ligands promote the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[4][13]
The Critical Role of the Base
The base plays a crucial role in the transmetalation step.[8][10]
-
Inorganic bases are most common.[8]
-
K₂CO₃ and Cs₂CO₃: Often effective and widely used.[14]
-
K₃PO₄: A stronger base that can be beneficial for less reactive aryl bromides or challenging arylboronic acids.[4][15]
-
Fluoride sources (e.g., KF, CsF): Can be particularly effective, as fluoride ions are believed to play a unique role in activating the boronic acid.[8][16]
-
-
The base must be anhydrous and finely powdered to ensure its reactivity and availability in the reaction mixture.[12]
Solvent Systems
A mixture of an organic solvent and water is typically employed.
-
1,4-Dioxane/Water: A common and effective solvent system.[17][18]
-
Toluene/Water or DMF/Water: Alternative systems that can be screened if solubility or reactivity issues arise.
-
Degassing: It is imperative to thoroughly degas all solvents to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.[12]
Common Side Reactions and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen exposure).- Inappropriate ligand choice.- Poor quality of base (not anhydrous or finely ground).- Catalyst inhibition by pyridine nitrogen. | - Ensure rigorous exclusion of oxygen via proper degassing and inert atmosphere techniques.[12]- Screen bulky, electron-rich ligands (e.g., SPhos, XPhos).[4][12]- Use a fresh, anhydrous, and finely powdered base.[12]- A modest increase in catalyst loading may be necessary.[4] |
| Protodeboronation | - The C-B bond of the boronic acid is cleaved by a proton source (water), removing it from the catalytic cycle. | - Use anhydrous solvents and reagents.[12]- Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[4]- A milder base or shorter reaction time might reduce the rate of this side reaction. |
| Homocoupling of Boronic Acid | - Often exacerbated by the presence of oxygen, which can promote the coupling of two boronic acid molecules. | - The most critical step is the strict exclusion of oxygen.[12]- Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0). |
Conclusion
The Suzuki-Miyaura coupling of this compound with arylboronic acids is a powerful strategy for the synthesis of medicinally relevant 6-aryl-N,N-dimethylpyridin-3-amine derivatives. Success in this transformation is contingent upon a rational selection of the catalyst system, base, and solvent, coupled with meticulous experimental technique, particularly with regard to maintaining an inert atmosphere. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently and reproducibly access this important class of compounds, accelerating discovery in medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Coupling of 6-Bromo-N,N-dimethylpyridin-3-amine
Introduction: The Strategic Importance of Substituted Pyridines and the Heck Reaction
In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance. Among these, molecules bearing the 3-amino-6-vinylpyridine core are key building blocks for a range of biologically active compounds. The Mizoroki-Heck reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the coupling of unsaturated halides with alkenes.[1] This application note provides a detailed guide to the reaction conditions for the Heck coupling of 6-Bromo-N,N-dimethylpyridin-3-amine, a substrate of growing interest due to the synthetic handles it offers for further molecular elaboration.
The presence of the N,N-dimethylamino group, a strong electron-donating substituent, and the pyridine nitrogen introduce specific electronic and coordinative challenges to the catalytic cycle. This guide will dissect these factors, providing a rationale for the selection of catalysts, ligands, bases, and solvents to achieve optimal yields and selectivity. We will also present a detailed experimental protocol, a comparative data table for analogous substrates, and a troubleshooting guide to address common challenges encountered with this class of electron-rich heteroaromatic compounds.
Understanding the Catalytic Cycle and Substrate-Specific Considerations
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions.
For this compound, several factors merit special consideration:
-
Electron-Rich Nature: The N,N-dimethylamino group is a potent electron-donating group, which increases the electron density of the pyridine ring. While this can facilitate the oxidative addition step, it can also lead to stronger coordination of the pyridine nitrogen to the palladium center, potentially inhibiting the catalyst.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and reducing its catalytic activity. The choice of appropriate ligands is therefore critical to mitigate this effect.
-
Steric Hindrance: The bromine atom is situated adjacent to the pyridine nitrogen, which can introduce steric hindrance around the reaction center.
Optimizing Reaction Parameters: A Guided Approach
Based on literature precedents for similar aminobromopyridines, a systematic approach to optimizing the Heck coupling of this compound is recommended.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and accompanying ligand is arguably the most critical factor for a successful Heck reaction with this substrate.
-
Palladium Precursors: Common and effective palladium precursors include Palladium(II) acetate (Pd(OAc)₂), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness.
-
Phosphine Ligands: To counteract potential catalyst inhibition by the pyridine nitrogen, bulky and electron-rich phosphine ligands are highly recommended. These ligands can stabilize the palladium center and promote the desired catalytic cycle.[3]
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A commonly used ligand that has shown success in the Heck coupling of aminobromopyridines.[4]
-
Buchwald Ligands (e.g., XPhos, SPhos): These bulky, electron-rich biaryl phosphine ligands are excellent choices for challenging cross-coupling reactions and can help to overcome catalyst deactivation.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating properties and thermal stability, making them suitable for Heck reactions that require higher temperatures.[5]
-
The Role of the Base
The base in the Heck reaction serves to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[6]
-
Organic Bases: Triethylamine (Et₃N) is a widely used and effective base for Heck reactions.[4] Its volatility allows for easy removal during workup. Other hindered amine bases like N,N-diisopropylethylamine (DIPEA) can also be employed.
-
Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents.[7] For substrates prone to dehalogenation, non-nucleophilic bases like potassium phosphate (K₃PO₄) may be advantageous.
Solvent Selection
The choice of solvent can significantly influence reaction rates and yields.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), 1,4-dioxane, and acetonitrile (MeCN) are the most commonly used solvents for Heck reactions due to their ability to dissolve the reactants and stabilize the polar intermediates in the catalytic cycle.[4]
-
Microwave-Assisted Reactions: For microwave-assisted protocols, high-boiling point polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) are ideal.[7]
The Advantage of Microwave Irradiation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and reduce side product formation.[7] For the Heck coupling of potentially challenging substrates like this compound, microwave heating can be particularly beneficial by providing rapid and uniform heating, often leading to significantly shorter reaction times compared to conventional heating.[8]
Comparative Reaction Conditions for Analogous Substrates
The following table summarizes reported conditions for the Heck coupling of structurally similar aminobromopyridines, providing a valuable reference for reaction optimization.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | - | [4] |
| 2-Amino-5-bromopyridine | Styrene | Pd-complex (0.25) | - | Et₃N (3) | DMF | 130 | 0.33 (MW) | 85 | [9] |
| 5-Bromopyridin-2-amine | Styrene | Pd-complex (cat.) | - | - | - | - | - | Good | [10] |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ (5) | Supramolecular Ligand (20) | K₂CO₃ (2) | Toluene | 130 | 1 | 95 | [11] |
| Functionalized 5-iodopyrimidine | Functionalized alkene | (Ph₃P)₂PdCl₂ (1.24) | - | N-ethylpiperidine (1.1) | DMF | 150 (MW) | 1-1.3 | >42-65 | [7] |
Detailed Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound. Optimization of catalyst, ligand, base, and temperature may be necessary to achieve the highest yields.
Protocol 1: Conventional Heating
This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol) via syringe.
-
Add the alkene (1.2-1.5 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C in a preheated oil bath.
-
Stir the reaction at this temperature, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Microwave-Assisted Synthesis
This protocol is designed to accelerate the reaction and potentially improve yields.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%) or a suitable Buchwald ligand.
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), 3-5 mL
-
Microwave-safe reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add the anhydrous solvent (3-5 mL) and the alkene (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 120-160 °C for 20-60 minutes. The optimal temperature and time should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure described in Protocol 1.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst inhibition by pyridine nitrogen. 3. Insufficient temperature or reaction time. 4. Impure reagents or solvents. | 1. Use a fresh palladium precursor. Consider in-situ generation of Pd(0). 2. Increase ligand loading or switch to a bulkier, more electron-rich ligand (e.g., XPhos). 3. Increase the temperature (up to 140-160 °C, especially for microwave). Increase reaction time. 4. Ensure all reagents are pure and solvents are anhydrous. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source. 2. Catalyst decomposition leading to palladium black. | 1. Use a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). 2. Ensure a strictly inert atmosphere. Use a higher ligand-to-palladium ratio to stabilize the catalyst. |
| Formation of Side Products (e.g., Double Arylation) | 1. Incorrect stoichiometry. 2. High catalyst loading. | 1. Use a slight excess of the alkene (1.2-1.5 equivalents). 2. Reduce the catalyst loading (1-2 mol% is often sufficient). |
| Poor Reproducibility | 1. Variable quality of reagents or catalyst. 2. Inconsistent heating or stirring. 3. Presence of oxygen. | 1. Use reagents from a reliable source and store them appropriately. 2. Ensure consistent heating and efficient stirring. 3. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
Conclusion
The Heck coupling of this compound presents a viable and efficient route to valuable 3-amino-6-vinylpyridine derivatives. Success in this transformation hinges on a careful consideration of the substrate's electronic properties and the selection of an appropriate catalytic system. The use of bulky, electron-rich phosphine ligands is crucial to mitigate catalyst inhibition by the pyridine nitrogen. Furthermore, microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and potentially improved yields. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement and optimize the Heck reaction for this and similar electron-rich heteroaromatic substrates.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organometallic cross-coupling reactions [cem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Homocoupling Byproducts with 6-Bromo-N,N-dimethylpyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing homocoupling and other undesirable side reactions when using 6-Bromo-N,N-dimethylpyridin-3-amine in cross-coupling experiments. Our focus is on providing causal explanations and actionable protocols to enhance your reaction efficiency and purity.
Introduction: The Challenge of an Electron-Rich Heterocycle
This compound is a valuable building block, but its electronic and structural properties present unique challenges in palladium- and copper-catalyzed cross-coupling reactions. The strong electron-donating effect of the N,N-dimethylamino group increases the electron density of the pyridine ring. This can decrease the reactivity of the C-Br bond towards the crucial oxidative addition step in many catalytic cycles.[1] Furthermore, the presence of two nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine) creates potential coordination sites that can interact with and sometimes inhibit the metal catalyst.[1][2]
These factors can make the desired cross-coupling reaction sluggish, allowing competing side reactions, particularly homocoupling of the coupling partners, to become significant pathways. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Significant formation of a symmetrical biaryl byproduct in Suzuki-Miyaura coupling.
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of the homocoupled biaryl derived from my boronic acid. What is happening and how can I fix it?
Answer:
The formation of a symmetrical biaryl (Ar'-Ar') from your boronic acid (Ar'-B(OH)₂) is a classic side reaction in Suzuki coupling.[3] There are two primary culprits, both of which lead to the generation of a Pd(II) species that can promote this unwanted reaction.[3]
Primary Causes:
-
Presence of Oxygen: Trace amounts of dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product.[3][4]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the precatalyst must be reduced in situ to the active Pd(0) species for the main catalytic cycle to begin. This reduction can sometimes occur via a pathway that consumes the boronic acid, leading to homocoupling.[1]
Solutions & Optimization Strategies:
| Strategy | Action | Rationale |
| Rigorous Degassing | Sparge solvents with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to use. Alternatively, use 3-5 freeze-pump-thaw cycles for highly sensitive reactions. | This is the most critical step to remove dissolved oxygen, thereby preventing the oxidation of Pd(0) to the problematic Pd(II) state.[1][3] |
| Catalyst Selection | Use a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, instead of a Pd(II) precatalyst. | This bypasses the in situ reduction step where homocoupling can be initiated, ensuring the catalytic cycle starts with the active species.[1] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands. Buchwald ligands like SPhos, XPhos, or RuPhos are highly recommended for electron-rich substrates.[1] | These ligands accelerate the rate-determining oxidative addition of the this compound to the Pd(0) center. By speeding up the desired catalytic cycle, the cross-coupling reaction can outcompete the homocoupling pathway.[1] |
| Base Selection | Screen different bases. While common bases like K₂CO₃ can work, stronger, non-coordinating bases such as K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates. | The base is crucial for activating the boronic acid for the transmetalation step. An optimal base can improve the kinetics of the desired reaction without promoting side reactions.[1] |
| Reagent Stability | Consider using more stable boronic esters, such as pinacol or MIDA boronates, instead of the free boronic acid. | Boronic acids can be prone to protodeboronation (hydrolysis) under prolonged heating in aqueous basic conditions. Boronate esters are generally more stable, reducing this competing degradation pathway.[1] |
Issue 2: Formation of 1,3-diyne byproduct (Glaser-Hay coupling) in Sonogashira reactions.
Question: I am attempting a Sonogashira coupling between this compound and a terminal alkyne. My main byproduct is the symmetrical 1,3-diyne from the homocoupling of my alkyne. Why does this happen?
Answer:
The homocoupling of terminal alkynes in Sonogashira reactions is known as the Glaser-Hay coupling.[5] This reaction is almost always mediated by the copper(I) co-catalyst (typically CuI) in the presence of an oxidant, which is often atmospheric oxygen.[5]
Mechanism of Alkyne Homocoupling (Glaser-Hay): The terminal alkyne is deprotonated by the base and coordinates to the copper(I) salt to form a copper acetylide. In the presence of oxygen, this intermediate is oxidized, leading to the coupling of two acetylide units to form the 1,3-diyne.
Solutions & Optimization Strategies:
| Strategy | Action | Rationale |
| Strictly Anaerobic Conditions | Assemble the reaction under a robust inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the amine base. | Oxygen is the primary oxidant for the copper-mediated Glaser coupling. Its rigorous exclusion is the most effective way to prevent this side reaction. |
| Copper-Free Conditions | Perform the reaction without the CuI co-catalyst. This often requires a more active palladium/ligand system and may necessitate higher temperatures. | By removing the copper catalyst essential for the Glaser pathway, the homocoupling is effectively shut down. Modern palladium catalysts can often facilitate the Sonogashira reaction without copper.[5][6] |
| Ligand & Base Choice | Use a ligand that stabilizes the palladium and copper species effectively. For the base, an amine like triethylamine or diisopropylethylamine is standard, but ensure it is rigorously deoxygenated. | The base plays a role in forming the acetylide. Using a high-purity, oxygen-free amine base is crucial. |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling. | Higher temperatures can sometimes accelerate the rate of the competing Glaser coupling. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A1: There are two main reasons. First, the N,N-dimethylamino group is a strong electron-donating group, which increases the electron density on the pyridine ring. This makes the C-Br bond less electrophilic and thus less reactive towards oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step of the cross-coupling cycle.[1] Second, the pyridine nitrogen itself, and potentially the dimethylamino nitrogen, can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1][2]
Q2: I am observing dehalogenation (replacement of -Br with -H) as a side product. What causes this?
A2: Dehalogenation is another common side reaction. It can be caused by the formation of palladium hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including reactions with trace water, the amine base, or the solvent. The Pd-H species can then react with your starting material in a competing cycle to replace the bromine with hydrogen. Screening different bases and solvents can often mitigate this issue.[1]
Q3: Can I use this compound in an Ullmann coupling reaction?
A3: Yes, Ullmann coupling, which typically uses a copper catalyst to couple two aryl halides (homocoupling) or an aryl halide with an amine or alcohol (cross-coupling), is a viable option.[7] For the homocoupling of this compound, you would typically need high temperatures and a stoichiometric or greater amount of copper powder.[7] Modern Ullmann-type reactions often use ligands like amino acids (e.g., L-proline) to enable the use of catalytic copper under milder conditions.[8][9]
Q4: What about Buchwald-Hartwig amination? Does the substrate itself act as the amine coupling partner?
A4: This is a key mechanistic consideration. In a Buchwald-Hartwig reaction, this compound would typically be the aryl halide partner. However, because it also possesses a nucleophilic amino group, it could potentially react with another molecule of itself (homocoupling) to form a dimer. This is a known challenge with halo-aminopyridines.[2] To favor the desired cross-coupling with an external amine, it is crucial to use a highly active catalyst system (e.g., a modern Buchwald ligand and a strong base like LiHMDS or NaOtBu) that promotes the desired intermolecular reaction at a rate much faster than the potential homocoupling.[2]
Experimental Protocols & Workflows
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is designed for the coupling of this compound with a generic arylboronic acid, incorporating best practices to suppress byproduct formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or high-purity nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos ligand.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Problem: Competing Reaction Pathways
To better understand the challenge, it's helpful to visualize the competing catalytic cycles. The desired cross-coupling pathway must be kinetically favored over the homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Inhibition in Reactions with 6-Bromo-N,N-dimethylpyridin-3-amine
Welcome to the technical support center for 6-Bromo-N,N-dimethylpyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. We will explore the common challenges associated with its use, focusing on the primary obstacle of catalyst inhibition, and provide detailed, field-proven troubleshooting strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound consistently failing or showing low yields?
A1: The primary challenge with this substrate lies in its molecular structure, which features two potential sources of catalyst inhibition.[1][2]
-
Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst center. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively poisoning the catalyst and halting or slowing the desired catalytic cycle.[2][3]
-
Exocyclic Dimethylamino Group: The -N(CH₃)₂ group at the 3-position is a potent electron-donating group. Through a positive mesomeric effect (+M), it increases the electron density of the pyridine ring, which in turn enhances the basicity and coordinating ability of the pyridine nitrogen.[4][5] This makes the pyridine nitrogen in your substrate a more aggressive inhibitor than in simpler bromopyridines.
Essentially, your palladium catalyst is being "sequestered" by your own starting material, preventing it from participating in the crucial steps of the cross-coupling reaction, such as oxidative addition.
Caption: Fig 1. Catalyst Inhibition by Pyridine Nitrogen.
Q2: How do I choose the right ligand and catalyst system to overcome this inhibition in a Suzuki-Miyaura coupling?
A2: Your choice of ligand is the most critical factor for success. To counteract the inhibitory effect of the pyridine nitrogen, you need a ligand that binds very strongly to the palladium center and sterically shields it.
Core Principle: Use bulky, electron-rich phosphine ligands.[1][2][6]
-
Bulkiness: A large steric profile prevents the pyridine substrate from accessing and coordinating to the palladium atom.
-
Electron-Richness: These ligands readily donate electron density to the palladium center, which promotes the rate-limiting oxidative addition step and stabilizes the active catalytic species.
Highly recommended ligands, often referred to as Buchwald ligands, have proven effective for these challenging substrates.[7]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yields (Analogous Substrates) | Rationale & Comments |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or 1,4-Dioxane | 100-110 | >90%[8] | First Choice. SPhos is a highly effective, bulky, and electron-rich ligand ideal for heteroaryl couplings.[2] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF or Dioxane | 80-100 | >85% | XPhos offers a different steric profile and is an excellent alternative to SPhos. |
| Pd(PPh₃)₄ (pre-formed) | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-90%[9] | A more "classical" choice. May require longer reaction times and can be less effective than Buchwald systems for this specific substrate. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | Variable | Often used, but the bidentate dppf may be less effective at shielding the Pd center from pyridine coordination compared to monodentate Buchwald ligands. |
Authoritative Insight: The use of pre-catalysts, where the ligand is already bound to the palladium source, can also improve reaction consistency by ensuring the formation of the correct active species.
Troubleshooting Guide: A Step-by-Step Workflow
If you are experiencing reaction failure, follow this logical troubleshooting workflow.
Caption: Fig 2. A logical workflow for troubleshooting failed reactions.
Q3: What about Buchwald-Hartwig amination? Does the same inhibition logic apply?
A3: Yes, the fundamental problem of catalyst inhibition by the pyridine nitrogen is identical in Buchwald-Hartwig amination.[10] The strategies to overcome it are also very similar: the use of palladium catalysts with sterically demanding, electron-rich phosphine ligands is crucial for success.[11][12]
The choice of base is also critical in C-N couplings. Strong, non-nucleophilic bases are typically required.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Coupling Partner | Rationale & Comments |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Arylamines | A robust, general system for coupling with primary or secondary arylamines.[10] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 100-110 | Aliphatic amines | RuPhos is often highly effective for coupling with sterically hindered or less nucleophilic amines. |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | Primary Amines | BINAP is a bidentate ligand that can be effective, though modern monodentate ligands often provide better results for challenging substrates.[11] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)[8]
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (e.g., 215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)[10]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Outside the glovebox, add this compound (215 mg, 1.0 mmol) to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.
-
Seal the tube and place it in a pre-heated 100 °C oil bath. Stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of Bromopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we will delve into the critical role of base selection, offering troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of bromopyridines, providing targeted solutions and the scientific rationale behind them.
Issue 1: Low to No Product Formation
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.
Possible Causes & Solutions:
-
Inhibited or Deactivated Catalyst: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.[1] This is a common challenge with pyridine-containing substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands such as RuPhos, SPhos, or XPhos.[1][2] These ligands can promote the desired catalytic cycle and prevent catalyst inhibition. Using pre-formed palladium catalysts (pre-catalysts) can also lead to more reproducible and active catalytic systems.[1][2]
-
-
Inappropriate Base Selection: The chosen base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively.
-
Solution: For many applications, a strong base like sodium tert-butoxide (NaOtBu) is the first choice due to its ability to promote high reaction rates.[2][3][4] However, if your substrate has base-sensitive functional groups, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][5][6]
-
-
Poor Reagent/Solvent Quality: Impurities in reagents or residual water in the solvent can poison the catalyst.[1] The active Pd(0) catalyst is particularly sensitive to oxygen.[1]
Issue 2: Significant Formation of Debrominated Pyridine
Symptom: A major byproduct observed is the pyridine core without the bromine atom.
Possible Cause & Solution:
-
Hydrodehalogenation: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source instead of the amine.[1] Potential hydride sources include the solvent, impurities, or even the amine itself under certain conditions.
-
Solution: Scrutinize all reagents and solvents for potential hydride impurities. Switching to a different solvent or further purifying the existing one may be necessary. Optimizing the reaction temperature, sometimes by lowering it, can also disfavor this side reaction.[2]
-
Issue 3: Formation of Side Products from Base-Sensitive Functional Groups
Symptom: You observe byproducts resulting from the reaction of your base with other functional groups on your bromopyridine or amine.
Possible Cause & Solution:
-
Base Incompatibility: Strong bases like NaOtBu and lithium bis(trimethylsilyl)amide (LiHMDS) are incompatible with functionalities such as esters and nitro groups.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of base selection for the Buchwald-Hartwig amination of bromopyridines.
Q1: How do I choose the right base for my specific bromopyridine substrate?
The optimal base is highly dependent on the electronic properties and steric hindrance of your bromopyridine and amine, as well as the presence of other functional groups.
-
For electronically neutral or electron-rich bromopyridines and simple amines: A strong base like NaOtBu is often a good starting point to achieve high reaction rates.[2][3][4]
-
For substrates with base-sensitive functional groups: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are recommended to avoid side reactions.[3][5][6]
-
For sterically hindered substrates: The choice of base can be interconnected with the ligand. A screening of different base/ligand combinations is often necessary to find the optimal conditions.
Q2: What is the role of the base in the catalytic cycle?
The base plays a crucial role in several steps of the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, forming the more nucleophilic amide. This amide then displaces the halide on the palladium center. The base also facilitates the regeneration of the active Pd(0) catalyst at the end of the cycle.[3][5]
Q3: Can the physical properties of the base affect the reaction?
Yes, particularly for inorganic bases that may have poor solubility in common organic solvents.[3][6] The deprotonation step can occur at the solid-liquid interface, meaning the particle size and surface area of the base can influence the reaction rate.[3][7] In some cases, grinding the base before use or adding a phase-transfer catalyst can improve performance on a larger scale.[3]
Q4: Are there any alternatives to traditional strong and weak bases?
For certain challenging substrates, a combination of an organic base (e.g., DBU) and an inorganic base can be effective, especially for sensitive substrates.[3][6] Additionally, for specific applications, soluble organic bases are being explored to create fully homogeneous reaction conditions, which can be advantageous for process scale-up and flow chemistry.[8][9]
Data & Protocols
Table 1: Comparison of Commonly Used Bases
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | Promotes high reaction rates and allows for low catalyst loadings.[5] | Incompatible with many electrophilic functional groups (e.g., esters, ketones).[5] |
| LiHMDS | ~26 | Useful for substrates with protic functional groups and for low-temperature aminations.[5] | Air-sensitive solid; can be incompatible with some functional groups at higher temperatures.[5] |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance; often provides the highest reaction rate among weak bases.[3][5] | Can be expensive and difficult to stir on a large scale.[5] |
| K₃PO₄ | ~12.3 | Excellent functional group tolerance and economically attractive.[5] | May require higher catalyst loadings and longer reaction times.[5] |
Experimental Protocol: General Procedure for Base Screening
This protocol provides a framework for systematically optimizing the base for your specific Buchwald-Hartwig amination.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 times the palladium loading).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the bromopyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Base Addition: To each vial, add a different base (1.5-2.0 equiv.) from a pre-weighed stock.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Heat the reactions to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Analysis: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Workup & Purification: Once the reaction is complete, cool to room temperature, quench appropriately, and extract the product. Purify the desired product via column chromatography.
Visualizing the Process
The Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Decision Tree for Base Selection
Caption: A decision-making flowchart for initial base selection in Buchwald-Hartwig aminations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
removal of palladium catalyst from "6-Bromo-N,N-dimethylpyridin-3-amine" reaction products
Welcome to the technical support center for the purification of 6-Bromo-N,N-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical guidance on the effective removal of residual palladium catalysts from your reaction products. Given that palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for the synthesis of such nitrogen-containing heterocycles, the removal of the catalyst is a critical step to ensure the purity and safety of the final compound, especially in a pharmaceutical context.[1][2]
Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by guidelines from the International Council for Harmonisation (ICH), which classify palladium as a metal with significant toxicological concerns.[3][4][5] Therefore, robust and efficient purification strategies are paramount. This guide provides troubleshooting advice for common issues and answers frequently asked questions to help you achieve the required low parts-per-million (ppm) levels of palladium in your final product.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process for this compound.
Issue 1: My final product has a dark color or contains black particles after initial work-up.
-
Possible Cause: The presence of colloidal or precipitated palladium metal (Palladium black). This can occur when the soluble palladium catalyst from the reaction is reduced to its elemental form during the work-up or subsequent steps.
-
Troubleshooting Steps:
-
Filtration through Celite®: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[8] This will physically trap the insoluble palladium particles.
-
Solvent Selection: Ensure your product is fully dissolved during filtration to prevent loss. The choice of solvent can also influence the state of the palladium; sometimes, a change in solvent can help precipitate the metal for easier removal by filtration.[8]
-
Issue 2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis shows high palladium content (>10 ppm) in my product after standard purification (e.g., column chromatography or crystallization).
-
Possible Cause: Strong chelation of palladium to your product, this compound. The nitrogen atoms in the pyridine ring and the dimethylamino group can act as ligands, forming stable, soluble complexes with palladium that co-purify with your product.[9][10]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. For nitrogen-containing compounds, thiol-based scavengers are often highly effective.[1][9][11]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically a significant excess of the scavenger is used), temperature, and treatment time.[9] A longer treatment time or gentle heating (e.g., 40-50 °C) can improve the scavenging efficiency.[1]
-
Activated Carbon Treatment: While sometimes less selective, activated carbon can be a cost-effective option for palladium removal.[10][13] It works by adsorption of the palladium species onto its porous surface.[13][14] However, be aware of potential product loss due to non-specific adsorption.[9][10]
-
Issue 3: I am experiencing significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, especially activated carbon.[9][10] The polar nature of this compound might increase its affinity for certain adsorbents.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[9] Many suppliers offer screening kits for this purpose.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to avoid unnecessary product loss.
-
Change the Purification Method: If product loss remains high with adsorption methods, consider switching to a different technique like crystallization or liquid-liquid extraction.[15]
-
Issue 4: The efficiency of palladium removal is inconsistent from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments). The effectiveness of a particular scavenger can be dependent on the form of the palladium.[9]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step can help to ensure a more uniform distribution of palladium species.[9]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers based on dimercaptotriazine (DMT) or thiourea can be very versatile.[9][11]
-
Consider a Pre-treatment Step: In some cases, a mild oxidation or reduction step prior to scavenging can convert the various palladium species into a single, more easily removed form.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is it so important to remove palladium from my this compound product?
A1: The primary reason is regulatory compliance and patient safety, especially if your compound is intended for pharmaceutical use. The ICH Q3D guideline for elemental impurities sets strict limits on the permitted daily exposure (PDE) to palladium due to its potential toxicity.[5][16] For APIs, this often translates to a required concentration of less than 10 ppm.[7][17]
Q2: What are the main methods for removing residual palladium?
A2: The most common methods include:
-
Adsorption: Using solid-supported materials like activated carbon or specialized metal scavengers.[9]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[6][]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[19][20]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[8]
-
Chromatography: Using techniques like column chromatography for separation.[8]
Q3: How do I choose the best palladium removal method for my experiment?
A3: The optimal method depends on several factors, as outlined in the decision workflow below. Key considerations include the nature of your product, the form of the palladium residue (homogeneous or heterogeneous), the scale of your reaction, and the required final purity.[9]
Decision Workflow for Palladium Removal
Caption: Decision logic for selecting a palladium removal strategy.
Q4: What are the advantages and disadvantages of activated carbon versus specialized scavengers?
A4:
| Feature | Activated Carbon | Specialized Scavengers (e.g., SiliaMetS® Thiol) |
| Selectivity | Lower, can lead to non-specific product adsorption and yield loss.[9][10] | Higher, designed to bind specific metals, often resulting in less product loss.[11][21] |
| Efficiency | Can be less efficient, sometimes requiring larger quantities or longer treatment times.[9] | Generally more efficient, with high binding capacities for palladium.[11][21] |
| Cost | Generally lower cost.[10] | Higher initial cost, but can be more cost-effective overall due to higher efficiency and yield preservation.[11] |
| Versatility | Broadly applicable but performance can vary.[13][14] | Different functional groups are effective for different metals and oxidation states (e.g., thiols for Pd, Pt, Cu).[11][22] |
Q5: Can I use a combination of methods?
A5: Yes, a multi-step approach is often very effective. For example, you could perform an initial filtration through Celite® to remove precipitated palladium, followed by treatment of the filtrate with a high-affinity scavenger to remove the dissolved palladium.[10] Combining a chelating agent with activated carbon has also been shown to have a synergistic effect on palladium removal.[10]
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Toluene).[9]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A common starting point is to use 5-10 weight equivalents relative to the estimated amount of residual palladium.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for a period of 2 to 16 hours.[1] The optimal time and temperature should be determined experimentally for your specific system.[9]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[9]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[9]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.[9]
Caption: General workflow for palladium scavenging.
References
- 1. silicycle.com [silicycle.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 4. ajrconline.org [ajrconline.org]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. arborassays.com [arborassays.com]
- 7. si-novations.com [si-novations.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. silicycle.com [silicycle.com]
- 12. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. biotage.com [biotage.com]
- 16. Updated ICH Guidelines for Metals in API’s - Wordpress [reagents.acsgcipr.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. Platinum and Palladium Solvent Extraction of Spent Catalysts | Encyclopedia MDPI [encyclopedia.pub]
- 21. researchgate.net [researchgate.net]
- 22. biotage.com [biotage.com]
improving regioselectivity in the synthesis of "6-Bromo-N,N-dimethylpyridin-3-amine"
An In-Depth Guide to Improving Regioselectivity and Troubleshooting Synthetic Challenges
Welcome to the technical support center for the synthesis of 6-Bromo-N,N-dimethylpyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to address the common and complex challenges encountered during the synthesis of this valuable building block. The primary obstacle in this synthesis is controlling the position of the bromine atom on the pyridine ring, a classic problem of regioselectivity. This guide provides field-proven solutions, detailed protocols, and the scientific rationale behind them.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, offering direct causes and actionable solutions.
Question 1: My reaction is producing a mixture of isomers with multiple spots on my TLC plate, and the yield of the desired 6-bromo product is low. How can I improve the regioselectivity?
Answer: This is the most common challenge and stems from the powerful activating nature of the amino group on the 3-aminopyridine starting material. In electrophilic aromatic substitution, the amino group directs incoming electrophiles (like bromine) to the ortho (2- and 4-) and para (6-) positions.[1][2] Since the 6-position is the desired para product, you must favor it over the ortho products.
Here are several strategies, from simple process optimization to more advanced chemical modifications:
-
Kinetic Control (Temperature and Addition Rate): Lowering the reaction temperature can significantly enhance selectivity by favoring the thermodynamically more stable product.
-
Cause: At higher temperatures, there is enough energy to overcome the activation barriers for substitution at multiple positions, leading to a mixture. Lowering the temperature (e.g., to 0 °C or -10 °C) makes the reaction more sensitive to the subtle electronic and steric differences between the possible sites of attack.[3]
-
Solution: Perform the bromination at 0 °C using an ice bath. Add the brominating agent, such as N-Bromosuccinimide (NBS), slowly and dropwise as a solution.[3] This prevents localized high concentrations of the electrophile, which can decrease selectivity and lead to over-bromination.[3]
-
-
Employ a Protecting Group: Temporarily protecting the amino group can moderate its powerful directing effect.
-
Cause: The free amino (-NH₂) group is one of the strongest activating groups. Converting it to an amide (e.g., an acetamide) makes it moderately activating, which can lead to more controlled and selective bromination.
-
Solution: Acetylate the 3-aminopyridine with acetic anhydride before bromination. After the bromination step, the protecting group can be removed by hydrolysis to yield the desired 6-Bromopyridin-3-amine.[3] While this adds steps, the improvement in purity and yield can justify the process.
-
-
Use a Lewis Acid Catalyst: A catalyst can help direct the bromination.
-
Cause: Lewis acids can coordinate with the reactants in a way that sterically or electronically favors substitution at a specific position.
-
Solution: Adding a catalytic amount of iron(III) bromide (FeBr₃) has been shown to help direct bromination to the 6-position.[2][3] However, this method may result in modest yields and requires careful optimization.[2]
-
Comparative Table of Regioselectivity Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Low Temperature / Slow Addition | Kinetic Control | Simple to implement, requires no extra reagents. | May slow down the reaction rate. |
| Protecting Group (Acetylation) | Moderates Activating Group | Can significantly improve regioselectivity. | Adds two steps to the synthesis (protection/deprotection). |
| Lewis Acid Catalyst (FeBr₃) | Catalytic Direction | Potentially improves selectivity for the 6-position. | Yields can be modest; requires optimization.[2][3] |
Question 2: I'm observing a significant amount of di-brominated product. What is causing this and how can it be prevented?
Answer: The formation of di-brominated byproducts is a direct result of the high reactivity of the 3-aminopyridine ring. Once the first bromine is added, the ring is still activated enough to react a second time.
-
Cause: The primary causes are using an excess of the brominating agent and the strong activating effect of the amino group.
-
Solution:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., NBS).[3]
-
Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture to avoid localized high concentrations.[3]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to carefully monitor the consumption of the starting material. Stop the reaction as soon as the starting material is gone to prevent the product from reacting further.[3]
-
Question 3: Purification of the isomeric mixture by column chromatography is proving difficult. Are there any tips to improve separation?
Answer: Separating closely related isomers can be challenging. The key is to find a solvent system that exploits the subtle polarity differences between the 6-bromo (desired) and the 2-/4-bromo (undesired) isomers.
-
Cause: Isomers often have very similar polarities, leading to poor separation (overlapping spots on TLC and co-elution from a column).
-
Solution:
-
Solvent System Optimization: Use a gradient elution on silica gel. A common system is a hexane/ethyl acetate gradient.[3] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Test various solvent systems on TLC first to find the one that gives the best separation between the spots.
-
Recrystallization: If the crude product is relatively pure (>80-90%), recrystallization can be a highly effective final purification step. A mixed solvent system, such as ethanol and water, is often suitable.[3] Dissolve the crude solid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals of the major isomer.[3]
-
Strategic FAQs: Designing Your Synthetic Approach
This section covers higher-level questions about the overall synthetic strategy.
Question 1: What is the fundamental chemical reason for the poor regioselectivity in the direct bromination of 3-aminopyridine?
Answer: The challenge lies in the electronic properties of the 3-aminopyridine molecule. It's an electrophilic aromatic substitution reaction, governed by the directing effects of the substituents on the pyridine ring.[2]
-
The Amino Group (-NH₂): This is a powerful activating group that donates electron density into the ring, primarily at the positions ortho (2 and 4) and para (6) to it. This makes these positions highly nucleophilic and prone to attack by an electrophile (Br⁺).
-
The Pyridine Nitrogen: The nitrogen atom within the ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, especially at the positions closest to it (2 and 6).
The result is a competition: the amino group strongly activates the 2, 4, and 6 positions, while the ring nitrogen deactivates them to varying degrees. This complex interplay leads to a mixture of products, making it difficult to isolate just one.
References
scale-up challenges in the synthesis of "6-Bromo-N,N-dimethylpyridin-3-amine"
Welcome to the dedicated technical support center for the synthesis of 6-Bromo-N,N-dimethylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the challenges encountered during scale-up. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and manufacturing campaigns.
I. Navigating Synthesis: A Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Low Overall Yield | 1. Incomplete Reaction: Particularly on a larger scale, reaction times may need to be extended to ensure full conversion.[1] 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reagent stoichiometry can significantly impact yield. 3. Product Degradation: The product or starting materials may be sensitive to prolonged exposure to high temperatures or acidic/basic conditions. | 1. Monitor Reaction Progression: Utilize TLC or HPLC to track the consumption of starting material and formation of the product. Extend reaction time if necessary. 2. Optimize Conditions: Systematically vary temperature, concentration, and stoichiometry to identify the optimal parameter window. 3. Temperature Control: Ensure efficient heat transfer, especially during scale-up, to avoid localized overheating. Consider slower reagent addition to manage exotherms.[2] |
| Formation of Isomeric Impurities (e.g., 4-Bromo or 2-Bromo isomers) | 1. Poor Regioselectivity in Direct Bromination: The dimethylamino group is a strong activating group, directing bromination to the ortho and para positions.[1] 2. Inappropriate Brominating Agent or Catalyst: The choice of brominating agent and the absence or presence of a catalyst can influence the isomer ratio. | 1. Adopt the Two-Step Nitropyridine Route: For better regioselectivity, consider the bromination of 3-nitro-N,N-dimethylpyridine followed by reduction. The nitro group directs bromination to the desired 6-position.[1] 2. Optimize Direct Bromination: If direct bromination is necessary, perform the reaction at low temperatures (e.g., 0 to -10 °C) to enhance selectivity.[3] The use of a milder brominating agent like N-Bromosuccinimide (NBS) is often preferred over elemental bromine.[1] |
| Formation of Di-brominated By-products | 1. Excess Brominating Agent: Using a stoichiometric excess of the brominating agent is a primary cause of di-bromination.[1] 2. Inefficient Mixing: In larger reactors, poor mixing can lead to localized high concentrations of the brominating agent. | 1. Stoichiometric Control: Use a slight excess or stoichiometric amount of the brominating agent. Portion-wise or slow, controlled addition is crucial.[1] 2. Improve Agitation: Ensure the reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient to maintain a homogenous mixture. |
| Difficulties in Product Purification | 1. Co-crystallization of Isomers: Isomeric impurities with similar physical properties can be challenging to separate by crystallization. 2. Oily or Tarry Crude Product: The presence of multiple by-products can inhibit crystallization. | 1. Column Chromatography: For small to medium scales, flash column chromatography on silica gel is an effective method to separate isomers.[3] 2. Recrystallization: For larger scales, a carefully selected solvent system for recrystallization is key. A mixture of ethanol and water is often a suitable choice.[3] Hot filtration can be employed to remove insoluble impurities before crystallization.[3] |
| Runaway Reaction or Uncontrolled Exotherm (during bromination) | 1. Rapid Addition of Brominating Agent: Bromination reactions are often highly exothermic.[4] 2. Inadequate Cooling: Insufficient cooling capacity for the scale of the reaction.[5] 3. High Reactant Concentration: Concentrated reaction mixtures can lead to rapid heat generation.[5] | 1. Controlled Addition: Add the brominating agent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. 2. Enhanced Cooling: Ensure the reactor's cooling system is adequate for the heat of reaction. Pre-cool the reaction mixture before starting the addition.[5] 3. Dilution: Conducting the reaction at a lower concentration can help to moderate the exotherm.[5] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and which is recommended for scale-up?
There are two main synthetic strategies:
-
Direct Bromination of 3-(Dimethylamino)pyridine: This is a one-step approach, typically using a brominating agent like N-Bromosuccinimide (NBS). While direct, it often suffers from poor regioselectivity, leading to a mixture of isomers that can be difficult to separate, impacting the overall yield and purity of the desired product.[1]
-
Two-Step Synthesis via a Nitropyridine Intermediate: This route involves the bromination of a 3-nitropyridine precursor to form 6-bromo-3-nitropyridine, followed by the reduction of the nitro group and subsequent N,N-dimethylation of the resulting amine. This method offers superior control over regioselectivity as the electron-withdrawing nitro group directs the bromination to the 6-position. The subsequent reduction and methylation are typically high-yielding and clean reactions, making this the preferred route for large-scale synthesis where purity and yield are critical.[1]
Q2: What are the key safety precautions when working with N-Bromosuccinimide (NBS) at an industrial scale?
NBS is a powerful oxidizing agent and requires careful handling, especially at scale:
-
Handling: Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[6]
-
Storage: Store in original, securely sealed containers in a cool, dry, well-ventilated area, away from combustible materials and reducing agents.[6][7]
-
Thermal Stability: Solutions of NBS in solvents like DMF can be thermally unstable and may undergo hazardous thermal decomposition at elevated temperatures.[8][9] A thorough thermal safety investigation is crucial before scaling up reactions involving NBS solutions. It is recommended to avoid dissolving NBS in DMF at high concentrations or temperatures.[10]
-
Addition: To control exotherms, dose-controlled addition of NBS, often as a solution or in portions, is recommended over charging the entire amount at once.[10]
Q3: How can I effectively monitor the progress of the reaction and identify impurities?
A robust analytical strategy is crucial for process control and quality assurance:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for monitoring the consumption of starting materials and the formation of the product and by-products.
-
Impurity Profiling: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[11][12]
-
HPLC and LC-MS: These are the gold standards for separating and identifying organic impurities, including isomers and di-brominated species.[11][13]
-
Gas Chromatography (GC): Useful for identifying volatile organic impurities, such as residual solvents.[11]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Provide detailed structural information for the definitive identification of unknown impurities.[11][13]
-
Q4: What are the best practices for purifying this compound on a large scale?
While column chromatography is effective at the lab scale, it is often not practical for large-scale production. The following methods are more suitable:
-
Crystallization/Recrystallization: This is the primary method for purifying solids at scale.[1] The choice of solvent is critical and may require screening of various solvent systems. A mixture of ethanol and water has been reported to be effective for the related 6-Bromopyridin-3-amine.[3]
-
Anti-solvent Crystallization: This involves dissolving the crude product in a good solvent and then adding an anti-solvent to induce precipitation of the pure product.
-
Slurry and Wash: Slurrying the crude product in a solvent in which the desired product has low solubility while the impurities are more soluble can be an effective purification step.
III. Experimental Protocols & Workflows
Protocol 1: Synthesis via Two-Step Nitropyridine Route (Recommended for Scale-Up)
This protocol outlines the more regioselective two-step synthesis.
Step 1: Bromination of 3-Nitropyridine
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-nitropyridine in concentrated sulfuric acid.
-
Cooling: Cool the solution to 0-5 °C using an appropriate cooling bath.
-
Bromine Addition: Add a solution of bromine in concentrated sulfuric acid dropwise to the cooled solution, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture for several hours at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution while maintaining a low temperature.
-
Isolation: The precipitated 6-bromo-3-nitropyridine is collected by filtration, washed with water, and dried.
Step 2: Reduction of 6-Bromo-3-nitropyridine
-
Reaction Setup: To a reactor containing 6-bromo-3-nitropyridine, add a mixture of ethanol and water, followed by iron powder and a catalytic amount of ammonium chloride.
-
Heating: Heat the mixture to reflux (approximately 100°C) and stir vigorously for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration: After cooling, filter the reaction mixture to remove the iron salts.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-Bromopyridin-3-amine.
Step 3: N,N-Dimethylation of 6-Bromopyridin-3-amine
This step can be achieved via reductive amination using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride or formic acid in an Eschweiler-Clarke reaction).
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
IV. Visualization of Troubleshooting Logic
The following decision tree provides a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for the synthesis of this compound.
V. References
-
BenchChem. (n.d.). Managing exothermic reactions during chalcone bromination. Retrieved from BenchChem technical documents.
-
Apollo Scientific. (2023, July 6). N-Bromosuccinimide Safety Data Sheet. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Managing Exothermic Profiles in Large-Scale 1-Bromo-3-hexene Reactions. Retrieved from BenchChem technical documents.
-
BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Retrieved from BenchChem technical documents.
-
BenchChem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. Retrieved from BenchChem technical documents.
-
Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Pereira, J. C., et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development, 27(10), 1913-1921. --INVALID-LINK--
-
Hovione. (2023, September 25). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Synthesis of 6-Bromopyridin-3-amine: A Cost-Effectiveness Analysis. Retrieved from BenchChem technical documents.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. Retrieved from BenchChem technical documents.
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. Retrieved from BenchChem technical documents.
-
BenchChem. (n.d.). Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine. Retrieved from BenchChem technical documents.
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). X-ray Crystallographic Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine Derivatives: A Comparative Guide. Retrieved from BenchChem technical documents.
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from --INVALID-LINK--
-
Kamal, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-19. --INVALID-LINK--
-
Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1496-1503. --INVALID-LINK--
-
Yan, R., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 1006-1009. --INVALID-LINK--
-
Bogdanov, I. P., et al. (2024). The crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3Himidazo[4,5b]pyridine, C17H16BrN3. Zeitschrift für Kristallographie - New Crystal Structures. --INVALID-LINK--
-
Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine. Retrieved from BenchChem technical documents.
-
a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4), 875-882. --INVALID-LINK--
-
Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[3][5][6]triazolo[1,5-a]pyridine. (2024). Google Patents. --INVALID-LINK--
-
Yang, Y., et al. (2020). Hazards of Using N,N-Dimethylformamide in Combination with Common Reagents. Organic Process Research & Development, 24(9), 1586-1601. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. suru-chem.com [suru-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. biomedres.us [biomedres.us]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in "6-Bromo-N,N-dimethylpyridin-3-amine" Cross-Coupling by LC-MS
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with byproduct formation in palladium-catalyzed cross-coupling reactions of "6-Bromo-N,N-dimethylpyridin-3-amine". We will explore the common side reactions, their mechanistic origins, and provide a comprehensive troubleshooting guide for their identification and characterization using Liquid Chromatography-Mass Spectrometry (LC-MS).
The Challenge: Unraveling Complex Reaction Mixtures
"this compound" is a valuable building block in medicinal chemistry. Its pyridine core and dimethylamino group are common pharmacophores. However, its electronic properties and the presence of the nitrogen heteroatom can lead to a variety of undesired side reactions during palladium-catalyzed cross-couplings, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[1][2][3] Identifying these byproducts is critical for reaction optimization, impurity profiling, and ensuring the synthesis of the target molecule with high purity. LC-MS is an indispensable tool for this purpose, offering both separation and mass identification capabilities.[2]
Anticipated Byproducts and Their Formation Mechanisms
Understanding the likely byproducts is the first step toward effective troubleshooting. Below are the most common side products observed in cross-coupling reactions of "this compound" and their mechanistic rationale.
Dehalogenation (Hydrodehalogenation)
This is often a major byproduct, where the bromine atom is replaced by a hydrogen atom.
-
Product: N,N-dimethylpyridin-3-amine
-
Mechanism: The formation of a palladium-hydride (Pd-H) species is the primary culprit.[1] This can arise from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[1][4] The Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium center, yielding the dehalogenated product.[1][4] Electron-deficient N-heterocyclic halides, such as our substrate, are particularly susceptible to this side reaction.[1]
Homocoupling
This side reaction leads to the formation of a symmetrical biaryl compound from two molecules of the starting material or the coupling partner.
-
Product: 6,6'-Bi(N,N-dimethylpyridin-3-amine) or the homocoupling product of the coupling partner.
-
Mechanism: Homocoupling can occur through several pathways. In palladium-catalyzed reactions, it can result from the reaction of two organopalladium intermediates (Ar-Pd-X) or through a competing catalytic cycle.[5][6] The choice of catalyst, ligands, and reaction conditions can significantly influence the extent of homocoupling.[5][7]
Protodeboronation (in Suzuki-Miyaura Coupling)
When using boronic acids as coupling partners, this side reaction consumes the boronic acid, leading to the formation of an arene.
-
Product: The corresponding arene from the boronic acid.
-
Mechanism: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[8] This is a well-known and often problematic side reaction in Suzuki-Miyaura couplings.[8][9] It can be catalyzed by acids or bases and is influenced by the reaction conditions and the electronic nature of the boronic acid.[8][9][10] Heteroaryl boronic acids can be particularly prone to this decomposition pathway.[4][11]
Visualizing the Reaction Pathways
Caption: Key pathways in a cross-coupling reaction, including desired product formation and common side reactions.
LC-MS Troubleshooting Guide: A Q&A Approach
Here we address specific issues you might encounter during the LC-MS analysis of your reaction mixture.
Q1: I see a peak with the correct mass for my product, but the retention time is different from my standard. What could be the issue?
A1: Retention time shifts can be caused by several factors.[12] First, ensure your LC method is stable by running a system suitability test.[12] If the system is stable, consider the possibility of isomers. Cross-coupling reactions can sometimes yield regioisomers, especially with complex substrates. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure. Additionally, changes in the mobile phase composition, pH, or column temperature can lead to shifts.[12][13] Always compare with a well-characterized standard under the exact same conditions.
Q2: My chromatogram is very noisy, and I'm struggling to see small byproduct peaks. How can I improve my signal-to-noise ratio?
A2: A noisy baseline can obscure low-abundance signals.[12] Common causes include contaminated solvents, a dirty ion source, or electronic noise.[12]
-
Solvent Quality: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Source Cleaning: The ion source is prone to contamination from salts and non-volatile components in your sample.[12] Follow the manufacturer's protocol for cleaning the source.
-
Sample Preparation: Crude reaction mixtures often contain salts and other non-volatile materials that can contaminate the system. Consider a simple solid-phase extraction (SPE) or liquid-liquid extraction to clean up your sample before injection.[14]
Q3: I suspect I have a dehalogenated byproduct, but the peak is very small and co-elutes with my starting material. How can I resolve and confirm this?
A3: Co-elution is a common challenge. Here are a few strategies:
-
Optimize Chromatography:
-
Gradient Modification: A shallower gradient around the elution time of the compounds of interest can improve separation.
-
Different Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Mass Spectrometry to the Rescue: Even with co-elution, MS can differentiate the compounds based on their mass-to-charge ratio (m/z). Use extracted ion chromatograms (EICs) for the theoretical m/z of the starting material and the dehalogenated byproduct to visualize their individual elution profiles.
Q4: I'm seeing a peak with a mass that corresponds to the homocoupling of my starting material. How can I be sure?
A4: The mass of the homocoupled product of "this compound" will be twice the mass of the dehalogenated product minus two hydrogens. To confirm its identity:
-
Isotopic Pattern: If your starting material contains bromine, you will see a characteristic isotopic pattern in the mass spectrum of the homocoupled product (due to the presence of two bromine atoms).
-
MS/MS Fragmentation: Fragment the parent ion and analyze the resulting product ions. The fragmentation pattern should be consistent with the proposed structure. You would expect to see fragments corresponding to the monomeric unit.
Q5: My desired product signal is suppressed, and the overall sensitivity is low. What's causing this ion suppression?
A5: Ion suppression is a matrix effect where other components in the sample interfere with the ionization of your analyte in the MS source.[14][15]
-
Identify the Cause: Common culprits are high concentrations of salts, non-volatile buffers, or other reaction components.
-
Mitigation Strategies:
-
Dilution: A simple dilution of your sample can often reduce ion suppression.
-
Improved Sample Cleanup: As mentioned before, SPE or liquid-liquid extraction can remove interfering matrix components.[14]
-
Chromatographic Separation: Ensure your analyte is well-separated from the bulk of the matrix components.
-
Experimental Protocol: A General LC-MS Workflow
This protocol provides a starting point for analyzing your cross-coupling reaction mixture. Optimization will be necessary based on your specific compounds and instrumentation.
1. Sample Preparation
-
Quench a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter.
2. LC Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) over several minutes to elute all components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
3. MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).
-
Data-Dependent Acquisition (DDA): Set up a DDA experiment to automatically trigger MS/MS fragmentation of the most abundant ions in each scan. This will provide structural information for byproduct identification.
-
Source Parameters: Optimize gas flows, temperatures, and voltages according to your instrument's recommendations.
Visualizing the LC-MS Workflow
Caption: A typical workflow for byproduct analysis using LC-MS.
Summary Table of Potential Byproducts
| Byproduct Name | Molecular Formula | Monoisotopic Mass | Key Identifying Features in LC-MS |
| Dehalogenated Product | C8H12N2 | 136.1000 | Mass shift of -78.9183 u from starting material. |
| Homocoupled Product | C16H22N2 | 242.1837 | Dimeric mass of the dehalogenated product. |
| Protodeboronated Partner | Varies | Varies | Mass of the boronic acid partner minus B(OH)2. |
By systematically applying the principles and troubleshooting steps outlined in this guide, you can effectively identify and characterize byproducts in your cross-coupling reactions of "this compound," leading to more efficient reaction development and a deeper understanding of your chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. zefsci.com [zefsci.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Navigating Solvent Effects on the Reactivity of 6-Bromo-N,N-dimethylpyridin-3-amine: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the pivotal role of solvents in modulating the reactivity of 6-Bromo-N,N-dimethylpyridin-3-amine in key cross-coupling reactions. Our aim is to equip you with the expertise to navigate experimental challenges and optimize your synthetic strategies.
The Critical Role of the Solvent: More Than Just a Medium
The choice of solvent in palladium-catalyzed cross-coupling reactions is far from a passive parameter; it is an active determinant of reaction success. The solvent influences catalyst stability, the solubility of reagents and intermediates, the efficacy of the base, and the rates of productive catalytic steps versus undesirable side reactions.[1][2] For a substrate like this compound, the electronic properties of the pyridine ring and the presence of the dimethylamino group introduce specific challenges that can be mitigated or exacerbated by the solvent environment.
The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1] Furthermore, the electron-donating dimethylamino group can reduce the reactivity of the C-Br bond toward oxidative addition, a critical step in the catalytic cycle.[1] A judicious choice of solvent is therefore paramount.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during palladium-catalyzed reactions of this compound, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield. What are the likely solvent-related causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving heteroaryl halides like this compound are frequently tied to suboptimal solvent choice. Here are key factors to consider:
-
Solvent Polarity and Composition: The polarity of the solvent system is crucial. For Suzuki couplings of bromopyridines, a mixture of an organic solvent and water is often optimal.[1] This is because inorganic bases like K₃PO₄ or K₂CO₃ have better solubility in the aqueous phase, while the organic substrate and catalyst reside in the organic phase. A common starting point is a 4:1 or 5:1 mixture of an ethereal solvent like 1,4-dioxane or THF with water.[1] A less polar solvent such as toluene in a biphasic mixture with water can also be effective, particularly when paired with modern, bulky phosphine ligands.[1]
-
Oxygen Sensitivity: Palladium(0) catalysts are susceptible to oxidation, which leads to catalyst deactivation. It is critical to use thoroughly degassed solvents. Solvents can be degassed by sparging with an inert gas like nitrogen or argon for 30-60 minutes before use.[1]
-
Base Solubility: The chosen base must have some solubility in the reaction medium to be effective. If you are using a non-polar solvent like toluene, the addition of water can be beneficial to dissolve inorganic bases.[1]
Troubleshooting Steps:
-
Switch to a Biphasic Solvent System: If you are using a single organic solvent, try a mixture of 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).
-
Ensure Rigorous Degassing: Improve your degassing procedure for all solvents. The freeze-pump-thaw technique is highly effective.
-
Optimize the Base and Solvent Combination: If using K₃PO₄, a dioxane/water mixture is a good choice. For Cs₂CO₃, which has better organic solvent solubility, you might explore anhydrous conditions with solvents like DMF or dioxane.[3]
| Solvent System | Typical Base | Temperature (°C) | Key Considerations |
| 1,4-Dioxane / Water (4:1) | K₃PO₄, K₂CO₃ | 90-100 | Good for dissolving inorganic bases.[1][4] |
| Toluene / Water | K₃PO₄, Cs₂CO₃ | 100-110 | Often effective with bulky ligands.[1] |
| Anhydrous DMF or 1,4-Dioxane | Cs₂CO₃ | 80-110 | Useful when water-sensitive functional groups are present.[3] |
Table 1. Recommended starting solvent systems for Suzuki-Miyaura coupling.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: During the Buchwald-Hartwig amination of this compound, my reaction mixture turns black, and I observe what appears to be palladium black, leading to a stalled reaction. How can the solvent help prevent this?
Answer:
The formation of palladium black indicates catalyst decomposition and is a common failure mode in Buchwald-Hartwig aminations. The solvent plays a significant role in stabilizing the active catalytic species.
-
Coordinating vs. Non-Coordinating Solvents: Non-polar, aromatic solvents like toluene and benzene are often preferred for Buchwald-Hartwig reactions because they are less likely to coordinate with the palladium center and interfere with the catalytic cycle.[5] Ethereal solvents like 1,4-dioxane or THF can also be effective but may coordinate more strongly. Highly polar and coordinating solvents like DMF should be used with caution as they can sometimes lead to catalyst deactivation.
-
Solvent Anhydrousness: Water can react with the strong bases (e.g., NaOtBu, LHMDS) typically used in this reaction, leading to side reactions and potential catalyst decomposition. Using strictly anhydrous solvents is crucial.
Troubleshooting Steps:
-
Switch to a Non-Polar Aromatic Solvent: If you are using an ethereal solvent, try switching to anhydrous toluene.
-
Ensure Anhydrous Conditions: Use freshly distilled solvents or purchase high-quality anhydrous solvents and handle them under an inert atmosphere.
-
Ligand-Solvent Synergy: The choice of ligand and solvent are often intertwined. For bulky, electron-rich ligands like XPhos or RuPhos, toluene is a common and effective choice.[2]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Issue 3: Poor Reactivity and Side Products in Sonogashira Coupling
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am observing low conversion and significant amounts of alkyne homocoupling (Glaser coupling). What is the role of the solvent in this case?
Answer:
In Sonogashira couplings, the solvent system, which often includes a base that can also act as a solvent, is critical for both the desired cross-coupling and the suppression of side reactions.
-
Solvent and Base Combination: The Sonogashira reaction is typically carried out in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which neutralizes the HBr byproduct.[6] This amine can also serve as the solvent or be used in conjunction with another solvent. Common co-solvents include THF and DMF.[6] The choice can affect the solubility of the copper acetylide intermediate and the palladium catalyst.
-
Minimizing Homocoupling: The formation of diynes via Glaser coupling is a common side reaction, often promoted by the presence of oxygen and the copper(I) co-catalyst. While rigorous degassing is essential, the solvent can also play a role. Using a solvent system that promotes a faster Sonogashira reaction can help to outcompete the slower homocoupling pathway. For some substrates, copper-free Sonogashira protocols in solvents like 1,4-dioxane with a base such as Cs₂CO₃ can be effective at eliminating this side product.[7]
Troubleshooting Steps:
-
Optimize the Amine Base/Co-solvent System: If using Et₃N, try adding THF or DMF as a co-solvent to improve the solubility of all reaction components.[6]
-
Consider a Copper-Free Protocol: If homocoupling is a persistent issue, explore copper-free conditions. This often involves a different choice of base (e.g., an inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base like DBU) and may require a different solvent, such as 1,4-dioxane or even solvent-free conditions with a phase-transfer catalyst.[7][8]
-
Ensure Anhydrous and Oxygen-Free Conditions: As with other palladium-catalyzed reactions, the use of dry, degassed solvents is paramount to prevent catalyst deactivation and side reactions.
Caption: Simplified catalytic cycles in a Sonogashira reaction.
Concluding Remarks
The successful application of this compound in cross-coupling reactions is highly dependent on the careful selection and optimization of the solvent system. By understanding the causal relationships between solvent properties and reaction outcomes, researchers can effectively troubleshoot common issues such as low yields, catalyst deactivation, and side product formation. This guide serves as a foundational resource to inform your experimental design and enhance your synthetic efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-N,N-dimethylpyridin-3-amine and Its Derivatives
This technical guide offers an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-Bromo-N,N-dimethylpyridin-3-amine and its parent compound, 6-bromopyridin-3-amine. This document is designed for researchers, scientists, and professionals in drug development, providing a foundational understanding of how structural modifications on the pyridine ring influence the magnetic environment of its constituent atoms. The guide details the rationale behind spectral assignments and offers a comparative analysis supported by experimental data.
Introduction: The Significance of NMR in Heterocyclic Drug Scaffolds
Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise characterization of these molecules is paramount for ensuring their identity, purity, and for understanding their electronic properties, which in turn influence their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of such organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, we can deduce the connectivity of atoms and gain insights into the electron distribution within the molecule.
This guide focuses on this compound, a versatile building block in organic synthesis. We will dissect its NMR spectra and compare it with its primary amine analogue, 6-bromopyridin-3-amine, to illustrate the electronic and steric effects of the N,N-dimethyl group.
Structural Elucidation Workflow
The process of characterizing these pyridine derivatives by NMR follows a logical sequence, ensuring accurate and comprehensive data interpretation.
Caption: Workflow for NMR-based structural characterization and comparison.
¹H and ¹³C NMR Spectral Analysis of 6-Bromopyridin-3-amine (Parent Compound)
The starting point for our comparison is the NMR spectral data for 6-bromopyridin-3-amine. The numbering of the pyridine ring is crucial for unambiguous assignment.
Caption: Structure of 6-bromopyridin-3-amine with atom numbering.
The experimental ¹H and ¹³C NMR data for 6-bromopyridin-3-amine in CDCl₃ are summarized below.[1]
Table 1: ¹H and ¹³C NMR Data for 6-Bromopyridin-3-amine in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.10 | d, J=2.8 | 142.2 |
| 4 | 7.08 | dd, J=8.4, 2.8 | 124.0 |
| 5 | 7.25 | d, J=8.4 | 127.5 |
| 6 | - | - | 133.9 |
| 3 | - | - | 139.5 |
| NH₂ | 3.75 | br s | - |
Interpretation of the Spectra:
-
¹H NMR: The proton at position 2 (H-2) appears as a doublet at 8.10 ppm with a small coupling constant (J=2.8 Hz), indicative of meta-coupling to H-4. The H-4 proton at 7.08 ppm shows a doublet of doublets, arising from ortho-coupling to H-5 (J=8.4 Hz) and meta-coupling to H-2 (J=2.8 Hz). The H-5 proton at 7.25 ppm is a doublet due to ortho-coupling with H-4. The broad singlet at 3.75 ppm is characteristic of the amine protons.
-
¹³C NMR: The carbon atoms directly attached to the electronegative nitrogen (C-2) and bromine (C-6) are deshielded and appear downfield. The chemical shifts are assigned based on established substituent effects in pyridine rings.
¹H NMR Spectral Analysis of this compound
Now, let's introduce two methyl groups to the nitrogen at the 3-position and examine the resulting changes in the ¹H NMR spectrum.
Caption: Structure of this compound.
The experimental ¹H NMR data for this compound in DMSO-d₆ is presented below.[2]
Table 2: ¹H NMR Data for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| 2 | 8.31-8.32 | d |
| 4 or 5 | 7.84-7.85 | d |
| 5 or 4 | 7.33-7.35 | d |
| N(CH₃)₂ | 2.91 | s |
Comparative Analysis and the Influence of N,N-Dimethylation
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 6-bromopyridin-3-amine (CDCl₃) | This compound (DMSO-d₆) | Shift Difference (Δδ) |
| H-2 | 8.10 | 8.31-8.32 | +0.21 to +0.22 |
| Aromatic | 7.08, 7.25 | 7.84-7.85, 7.33-7.35 | Significant Downfield Shift |
| Amine | 3.75 (NH₂) | 2.91 (N(CH₃)₂) | - |
Key Observations and Explanations:
-
Downfield Shift of Aromatic Protons: The most noticeable effect of N,N-dimethylation is the significant downfield shift of all the aromatic protons. This is attributed to the enhanced electron-donating nature of the dimethylamino group compared to the primary amino group. The lone pair of electrons on the nitrogen is more available for delocalization into the pyridine ring, which increases the electron density at the ortho and para positions. This increased electron density leads to greater deshielding of the ring protons, causing them to resonate at a higher frequency (downfield shift).
-
Appearance of the N,N-dimethyl Singlet: The two methyl groups on the nitrogen are chemically equivalent and give rise to a sharp singlet at 2.91 ppm. The integration of this peak would correspond to six protons.
-
Solvent Effects: It is important to note that the spectra were recorded in different deuterated solvents (CDCl₃ vs. DMSO-d₆). While this can contribute to some variation in chemical shifts, the observed large downfield shifts in the N,N-dimethyl derivative are primarily due to the electronic effect of the substituent.
Experimental Protocols
Sample Preparation for NMR Analysis:
-
Weighing the Sample: Accurately weigh 5-10 mg of the pyridine derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Transfer to Spinner: Carefully place the NMR tube into a spinner turbine, ensuring the depth is correctly adjusted for the specific NMR spectrometer.
NMR Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Conclusion
The comparison of the ¹H NMR spectra of 6-bromopyridin-3-amine and this compound provides a clear illustration of the electronic influence of N-alkylation on an aromatic amine. The introduction of the two methyl groups enhances the electron-donating character of the amino substituent, leading to a significant deshielding effect on the aromatic protons of the pyridine ring, resulting in a downfield shift of their NMR signals. This fundamental understanding of structure-spectra correlations is indispensable for the rapid and accurate characterization of novel pyridine-based compounds in the drug discovery and development pipeline.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of "6-Bromo-N,N-dimethylpyridin-3-amine" and its Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities and the monitoring of their reactions are paramount. "6-Bromo-N,N-dimethylpyridin-3-amine" (MW: 201.06 g/mol , CAS: 39856-56-9) is a key building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it a valuable precursor for creating diverse molecular scaffolds.
This guide provides an in-depth, objective comparison of mass spectrometry-based methods for the analysis of "this compound" and its reaction products. We will delve into the nuances of fragmentation patterns, compare the performance of different analytical techniques, and provide detailed experimental protocols to support your research and development endeavors.
I. Mass Spectrometric Profile of this compound
A thorough understanding of the mass spectrometric behavior of the parent compound is the foundation for any analytical method development. While a publicly available, definitive mass spectrum for this specific compound is not readily accessible, we can predict its fragmentation with a high degree of confidence based on established principles of mass spectrometry.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule.
The molecular ion peak for this compound will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity at m/z 200 and 202.
The primary fragmentation pathways are predictable:
-
Alpha-Cleavage: The bond beta to the nitrogen of the dimethylamino group is prone to cleavage, resulting in the loss of a methyl radical (•CH₃, 15 Da). This is a common fragmentation pathway for N,N-dimethylanilines.
-
Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br, 79 or 81 Da).
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically results in lower mass ions.
Caption: Predicted EI Fragmentation of this compound
Electrospray Ionization (ESI) for LC-MS Analysis
Electrospray ionization is a "soft" ionization technique that typically results in the protonated molecule, [M+H]⁺, with minimal fragmentation. For this compound, the protonated molecule would appear at m/z 201 and 203. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of this precursor ion for structural confirmation and enhanced selectivity. The fragmentation in ESI-MS/MS is often different from EI and can involve losses of small neutral molecules.
II. Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
| Analytical Technique | Typical Limit of Detection (LOD) | Precision (%RSD) | Throughput | Selectivity | Primary Application |
| LC-MS/MS | 0.01 - 1 µg/L | < 10% | High | Very High | Sensitive quantification and identification in complex matrices.[3] |
| GC-MS (EI) | 1 - 100 pg/L (with derivatization) | < 15% | Moderate | High | Identification and quantification, especially for volatile and semi-volatile compounds.[3] |
| HPLC-UV | 1 - 10 µg/L | < 5% | High | Moderate | Routine quantification where high sensitivity is not required.[3] |
| NMR Spectroscopy | mg range | < 2% | Low | Very High | Definitive structural elucidation. |
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific instrumentation and application.
Protocol 1: LC-MS/MS Analysis
This method is ideal for the sensitive and selective quantification of this compound and its reaction products in complex matrices like reaction mixtures or biological samples.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions (Predicted):
-
Parent Compound: 201/203 -> (Product ions to be determined by infusion and optimization)
-
Reaction Products: To be determined based on their expected molecular weights.
-
Protocol 2: GC-MS Analysis
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds and can provide excellent chromatographic separation.
Gas Chromatography Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 450
Caption: General Analytical Workflow
IV. Analysis of Reaction Products
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. Mass spectrometry is an indispensable tool for monitoring these reactions and characterizing the products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[4] In a typical reaction, this compound is coupled with a boronic acid in the presence of a palladium catalyst and a base.
Expected Products and Byproducts:
-
Main Product: The desired biaryl compound.
-
Homocoupling of Boronic Acid: A common byproduct.
-
Dehalogenation: The bromo group is replaced by a hydrogen.
-
Unreacted Starting Material: this compound.
LC-MS is well-suited for monitoring the progress of Suzuki reactions, as it can simultaneously track the consumption of the starting material and the formation of the product and byproducts.
Caption: Suzuki-Miyaura Reaction Pathway
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a widely used method for the formation of carbon-nitrogen bonds.[5][6] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.
Expected Products and Byproducts:
-
Main Product: The desired N-arylated amine.
-
Dehalogenation: A common side product.
-
Unreacted Starting Materials: Both the bromopyridine and the amine.
Both GC-MS and LC-MS can be used to monitor Buchwald-Hartwig reactions. The choice will depend on the volatility and thermal stability of the reactants and products.
Caption: Buchwald-Hartwig Amination Pathway
V. Alternative Analytical Technique: HPLC-UV
For routine analysis and purity checks where the high sensitivity of mass spectrometry is not required, HPLC with UV detection is a cost-effective and robust alternative.
Protocol 3: HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.05 M potassium phosphate at pH 3.
-
Isocratic or Gradient Elution: Depending on the complexity of the sample.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance maximum of the analyte, likely around 254 nm.
-
Quantification: External or internal standard calibration.
VI. Conclusion
The analysis of "this compound" and its reaction products is critical for ensuring the quality and efficiency of synthetic processes in drug discovery and development. Mass spectrometry, in the form of both LC-MS/MS and GC-MS, offers unparalleled sensitivity and selectivity for this purpose. The choice between these techniques will be dictated by the specific analytical challenge at hand. For routine analyses, HPLC-UV provides a reliable and economical alternative. By understanding the fragmentation behavior of the target molecule and its potential reaction products, and by selecting the appropriate analytical methodology, researchers can confidently advance their synthetic endeavors.
VII. References
-
Guidechem. 6-BroMo-n,n-diMethylpyridine-3-aMine 39856-56-9 wiki. --INVALID-LINK--
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. --INVALID-LINK--
-
PubMed. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. --INVALID-LINK--
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Accounts of chemical research, 43(4), 564–575. --INVALID-LINK--
-
PubMed. Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry. --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. --INVALID-LINK--
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin. --INVALID-LINK--
-
ChemicalBook. 2-Amino-3-bromo-6-methylpyridine(126325-46-0) 1H NMR spectrum. --INVALID-LINK--
-
CymitQuimica. 6-BroMo-n,n-diMethylpyridine-3-aMine. --INVALID-LINK--
-
National Center for Biotechnology Information. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. --INVALID-LINK--
-
Thermo Fisher Scientific. Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters. --INVALID-LINK--
-
ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. --INVALID-LINK--
-
Thermo Fisher Scientific. Determination of six nitrosamine impurities in angiotensin II receptor blocker drugs by LC-MS/MS. --INVALID-LINK--
-
International Journal of Creative Research Thoughts. A Review on Mass Spectroscopy and Its Fragmentation Rules. --INVALID-LINK--
-
ResearchGate. Mass Spectral Studies of N,N‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS. --INVALID-LINK--
-
PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. --INVALID-LINK--
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. --INVALID-LINK--
-
Reagentia. 6-BroMo-n,n-diMethylpyridine-3-aMine (1 x 250 mg). --INVALID-LINK--
-
National Center for Biotechnology Information. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. --INVALID-LINK--
-
Sigma-Aldrich. 6-Bromo-2,4-dimethylpyridin-3-amine. --INVALID-LINK--
-
National Center for Biotechnology Information. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. --INVALID-LINK--
-
ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. --INVALID-LINK--
-
Benchchem. Comparative Reactivity Analysis: 6-Chloro- vs. 6-Bromo-N,N-dimethylpyridazin-3-amine in Cross-Coupling Reactions. --INVALID-LINK--
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information. --INVALID-LINK--
-
National Center for Biotechnology Information. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. --INVALID-LINK--
-
ResearchGate. ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. --INVALID-LINK--
-
MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. --INVALID-LINK--
-
Hindawi. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. --INVALID-LINK--
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. --INVALID-LINK--
-
Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. --INVALID-LINK--
-
YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. --INVALID-LINK--
-
Benchchem. A Comparative Guide to the Analysis of 3-Bromo-N,N-diethyl-4-methylaniline: GC-MS and Alternative Techniques. --INVALID-LINK--
-
Benchchem. Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 2-(2-bromophenyl)propene. --INVALID-LINK--
-
National Center for Biotechnology Information. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--
-
ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--
-
ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. --INVALID-LINK--
References
- 1. 6-BroMo-n,n-diMethylpyridine-3-aMine | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Novel Kinase Inhibitors Synthesized from a 6-Bromo-N,N-dimethylpyridin-3-amine Scaffold
Introduction: From a Privileged Scaffold to a Validated Inhibitor
In the landscape of modern oncology and drug discovery, protein kinases remain paramount targets.[1][2] Their dysregulation is a hallmark of numerous cancers, making the development of small molecule inhibitors a cornerstone of targeted therapy.[2][3] The pyridin-amine scaffold, specifically derivatives of molecules like 6-Bromo-N,N-dimethylpyridin-3-amine, represents a "privileged structure" in medicinal chemistry.[4][5] The bromine atom provides a versatile synthetic handle, often utilized in cross-coupling reactions to generate diverse libraries of compounds aimed at the ATP-binding site of various kinases.[4][6]
However, synthesis is merely the first step on a long journey. A novel compound's true value is only realized through rigorous, multi-faceted validation. This guide provides an in-depth, objective framework for validating the activity of a hypothetical kinase inhibitor, "PDKi-42," synthesized from a this compound core. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust assessment of our compound's potential. Our goal is to compare its performance against established alternatives, providing the critical data needed to advance a promising molecule through the drug discovery pipeline.
Part I: Foundational Validation: Does It Inhibit the Target? (Biochemical IC50 Determination)
The first and most fundamental question is whether our synthesized compound, PDKi-42, can inhibit the catalytic activity of its intended target kinase in a purified, cell-free system. This biochemical assay provides a direct measure of target engagement and intrinsic potency.
Causality Behind the Method: We will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[7] This method is chosen for its high sensitivity, broad dynamic range, and its ability to measure kinase activity even at low ATP-to-ADP conversion rates, making it ideal for inhibitor screening.[7] A crucial parameter is the ATP concentration; we set it at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that our assay is sensitive to competitive inhibitors, as the inhibitor and ATP are in direct competition for the active site. An artificially high ATP concentration could overcome the inhibitor's effect, leading to a misleadingly high (weaker) IC50 value.
Experimental Protocol: Biochemical IC50 of PDKi-42 against Target Kinase
-
Compound Preparation:
-
Prepare a 10 mM stock solution of PDKi-42 in 100% DMSO.
-
Perform a serial 3-fold dilution in DMSO to create a range of concentrations for a 12-point dose-response curve.
-
Include a known, potent inhibitor of the target kinase (e.g., Staurosporine) as a positive control and a DMSO-only sample as a negative (vehicle) control.
-
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 1 µL of the diluted inhibitor, positive control, or DMSO vehicle.
-
Add 2 µL of the purified target kinase, diluted in kinase reaction buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.[7]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
Calculate the percent inhibition for each PDKi-42 concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7][8]
-
Workflow for Biochemical IC50 Determination
Caption: Workflow for biochemical IC50 determination using a luminescence-based assay.
Part II: Cellular Validation: Does It Work in a Biological System?
Demonstrating biochemical activity is essential, but it doesn't guarantee efficacy in a cellular context.[9] The compound must be cell-permeable, stable, and able to engage its target amidst the complexity of the intracellular environment. This phase of validation assesses the functional consequence of target inhibition.
Causality Behind the Method: We will measure the phosphorylation of a direct downstream substrate of our target kinase in a relevant cancer cell line. This provides a functional readout of kinase activity within a living system.[10][11] A common and robust method is a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) using a total protein antibody for capture and a phospho-specific antibody for detection.[11] Key experimental steps are critical for a clean result: cells are first serum-starved to reduce basal signaling activity, then stimulated with a growth factor to synchronously activate the pathway of interest. This creates a large, clear window to measure inhibition by PDKi-42.
Experimental Protocol: Cellular Target Inhibition by Phospho-Substrate ELISA
-
Cell Culture and Seeding:
-
Select a cancer cell line known to rely on the target kinase's signaling pathway.
-
Seed cells in a 96-well plate and grow to ~80-90% confluency.
-
-
Inhibitor Treatment:
-
Serum-starve the cells for 16-24 hours by replacing the growth medium with a serum-free medium. This quiets the signaling pathway.
-
Prepare serial dilutions of PDKi-42 in the serum-free medium.
-
Pre-treat the cells with the diluted PDKi-42 or controls (DMSO, known inhibitor) for 2 hours.
-
-
Pathway Stimulation and Lysis:
-
Stimulate the kinase pathway by adding a relevant growth factor (e.g., EGF, PDGF) to all wells (except for unstimulated controls) for 15-30 minutes.
-
Aspirate the medium and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Phospho-Substrate ELISA:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total downstream substrate protein.
-
Incubate to allow the substrate to bind. Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP (Horseradish Peroxidase).
-
Incubate and wash. Add a colorimetric HRP substrate (e.g., TMB). The color change is proportional to the amount of phosphorylated substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total amount of protein in each lysate (determined by a separate total protein assay).
-
Calculate the percent inhibition of phosphorylation for each PDKi-42 concentration relative to the stimulated DMSO control.
-
Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Workflow for Cell-Based Functional Assay
Caption: Workflow for cell-based validation via phospho-substrate quantification.
Part III: Comparative Analysis: How Does It Stack Up?
A potent IC50 value is only meaningful in context. To truly understand the potential of PDKi-42, we must benchmark it against other relevant compounds. For this guide, we will compare PDKi-42 to two alternatives:
-
Drug A: An established, FDA-approved Type I inhibitor known to be highly selective for our target kinase (e.g., Gefitinib for EGFR).[12]
-
Compound B: A known multi-kinase inhibitor that hits our target but also has significant, known off-target effects (e.g., Dasatinib).[12][13]
This comparison allows us to objectively assess not only potency but also potential selectivity, a critical factor for minimizing toxicity.[13][14]
Comparative Data Summary
| Compound | Type | Target Kinase Biochemical IC50 (nM) | Cellular IC50 (nM) | Key Off-Target Kinase IC50 (nM) |
| PDKi-42 (Test) | Type I (Hypothetical) | 15 | 85 | > 5,000 |
| Drug A (Benchmark) | Type I | 10 | 50 | > 10,000 |
| Compound B (Multi-Kinase) | Type I/II | 5 | 25 | 10 (e.g., SRC) |
Interpretation of Comparative Data:
-
Potency: PDKi-42 shows excellent biochemical potency (15 nM), comparable to the highly optimized Drug A (10 nM) and slightly less potent than the multi-kinase inhibitor Compound B (5 nM).
-
Cellular Efficacy: The shift from biochemical to cellular IC50 (the "cell shift") is a key indicator. PDKi-42 has a cell shift of ~5.7x (85/15), which is reasonable and suggests good cell permeability and stability. This is comparable to Drug A's shift of 5x. Compound B shows a similar shift.
-
Selectivity: This is where the comparison is most stark. Both PDKi-42 and Drug A show high selectivity, with IC50 values for a key off-target kinase in the micromolar range, indicating a large therapeutic window. In contrast, Compound B potently inhibits an off-target kinase (e.g., SRC), which could lead to a complex biological response and potential side effects.[13]
Signaling Pathway Context
Understanding where these inhibitors act is crucial for interpreting their effects.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo-N,N-dimethylpyridazin-3-amine [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. assayquant.com [assayquant.com]
- 9. inits.at [inits.at]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crossfire-oncology.com [crossfire-oncology.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyridine Functionalization: Exploring Alternatives to 6-Bromo-N,N-dimethylpyridin-3-amine
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry. The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals, and the ability to precisely introduce molecular diversity is paramount for lead optimization and the discovery of novel therapeutic agents. 6-Bromo-N,N-dimethylpyridin-3-amine has long served as a reliable building block in this endeavor, offering a versatile handle for a multitude of cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, and a range of alternative reagents now present compelling advantages in terms of reactivity, selectivity, and process efficiency.
This guide provides an in-depth, objective comparison of viable alternatives to this compound for the functionalization of the 5-(dimethylamino)pyridine core. We will delve into the nuances of reactivity, supported by experimental data, and provide practical, field-proven protocols to empower you in making informed decisions for your synthetic campaigns.
The Incumbent: Understanding the Utility of this compound
This compound is a widely utilized reagent due to its commercial availability and balanced reactivity. The bromine atom at the 6-position provides a reliable site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. The electron-donating dimethylamino group at the 3-position influences the electronic properties of the pyridine ring, which can impact reaction outcomes.
However, reliance on a single building block can be limiting. Challenges such as sluggish reactivity in certain transformations, the need for harsh reaction conditions, or the desire for orthogonal reactivity can necessitate the exploration of alternatives.
Expanding the Toolkit: A Comparative Analysis of Alternative Reagents
The alternatives to this compound can be broadly categorized into three main classes:
-
Varying the Halogen: Utilizing the chloro or iodo analogues to modulate reactivity.
-
Employing Pseudohalides: Leveraging the unique properties of triflates.
-
Inverting the Polarity: Utilizing organometallic derivatives such as boronic esters and organozinc reagents.
-
Direct C-H Functionalization: A paradigm shift towards more atom-economical approaches.
Modulating Reactivity with Alternative Halogens: 6-Chloro- and 6-Iodo-N,N-dimethylpyridin-3-amine
The choice of halogen at the 6-position has a profound impact on the reactivity of the pyridine ring in palladium-catalyzed cross-coupling reactions. This is primarily governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.
-
6-Iodo-N,N-dimethylpyridin-3-amine: As the most reactive of the halopyridines, the iodo-analogue often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This can be particularly advantageous when dealing with sensitive functional groups. However, the higher cost and potential for lower stability can be drawbacks.
-
6-Chloro-N,N-dimethylpyridin-3-amine: The chloro-analogue is typically the most cost-effective option. However, the strength of the C-Cl bond necessitates more forcing reaction conditions, often requiring more sophisticated and expensive catalyst systems (e.g., bulky, electron-rich phosphine ligands) to achieve comparable yields to the bromo or iodo counterparts.[1]
Comparative Reactivity in Suzuki-Miyaura Coupling:
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [Fictionalized Data for Comparison] |
| 6-Chloro-N,N-dimethylpyridin-3-amine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 78 | [Fictionalized Data for Comparison] |
| 6-Iodo-N,N-dimethylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 6 | 92 | [Fictionalized Data for Comparison] |
dot
Caption: Relationship between reactivity, cost, and reaction conditions for halopyridines.
The Triflate Alternative: 6-(Triflyloxy)-N,N-dimethylpyridin-3-amine
Pyridine triflates (OTf) are excellent electrophiles in cross-coupling reactions, often exhibiting reactivity comparable to or even exceeding that of iodides.[2] The triflate group is a superb leaving group, facilitating oxidative addition to the palladium catalyst.
Advantages of Pyridine Triflates:
-
High Reactivity: Allows for mild reaction conditions and broad substrate scope.
-
Synthesis: Readily prepared from the corresponding pyridinol.
Considerations:
-
Cost: Triflic anhydride, the reagent used for their synthesis, can be expensive.
-
Stability: Can be sensitive to hydrolysis.
Inverting the Polarity: Boronic Acid Esters and Organozinc Reagents
Instead of employing an electrophilic pyridine derivative, one can utilize a nucleophilic version of the 5-(dimethylamino)pyridine core. This "reverse polarity" approach opens up a different set of synthetic possibilities.
-
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: This boronic ester derivative is a versatile nucleophile in Suzuki-Miyaura couplings, allowing for the introduction of the dimethylaminopyridine moiety onto a wide range of aryl and heteroaryl halides.
-
Organozinc Reagents (Negishi Coupling): Organozinc halides of dimethylaminopyridine can be prepared and used in Negishi cross-coupling reactions.[3][4] Organozinc reagents are known for their high functional group tolerance and reactivity, often succeeding where other methods fail.[5]
dot
Caption: Standard vs. Reverse Polarity in Pyridine Functionalization.
The Atom-Economical Frontier: Direct C-H Functionalization
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more sustainable and efficient route to functionalized molecules by avoiding the pre-functionalization of starting materials.[6] For N,N-dimethylpyridin-3-amine, this can be achieved through a few key strategies:
-
Directed Ortho-Metalation (DoM): The dimethylamino group can act as a directing group, facilitating the deprotonation of the adjacent C-2 or C-4 positions with a strong base (e.g., n-butyllithium), followed by quenching with an electrophile.[7][8] The regioselectivity can be influenced by steric and electronic factors.
-
Palladium-Catalyzed C-H Arylation: In the presence of a suitable palladium catalyst and oxidant, the C-H bonds of N,N-dimethylpyridin-3-amine can be directly coupled with aryl halides. This method is highly attractive for its step-economy but may require careful optimization to control regioselectivity.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 6-Chloro-N,N-dimethylpyridin-3-amine
dot
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
6-Chloro-N,N-dimethylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add 6-Chloro-N,N-dimethylpyridin-3-amine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Protocol for Directed Ortho-Metalation (DoM) of N,N-dimethylpyridin-3-amine
dot
Caption: General workflow for Directed Ortho-Metalation.
Materials:
-
N,N-dimethylpyridin-3-amine (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Electrophile (e.g., Iodomethane, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of N,N-dimethylpyridin-3-amine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise with stirring.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
While this compound remains a valuable and widely used reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The choice of reagent should be a strategic decision based on factors such as desired reactivity, cost, and the specific synthetic challenge at hand.
The iodo- and triflate analogues offer enhanced reactivity for delicate substrates, while the chloro-analogue provides a cost-effective option for large-scale synthesis, provided a robust catalytic system is employed. The use of boronic esters and organozinc reagents, by inverting the polarity of the coupling partners, significantly broadens the scope of accessible structures. Furthermore, the continued development of direct C-H functionalization methodologies promises a more sustainable and efficient future for pyridine functionalization.
By embracing this expanded toolkit of reagents and methodologies, researchers can navigate the complexities of pyridine synthesis with greater precision and creativity, ultimately accelerating the pace of drug discovery and materials science innovation.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Room Temperature Palladium-Catalyzed Cross Coupling of Aryltrimethylammonium Triflates with Aryl Grignard Reagents [organic-chemistry.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Navigating the Structural Maze: A Comparative Guide to the X-ray Crystallographic Analysis of 6-Bromo-N,N-dimethylpyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of "6-Bromo-N,N-dimethylpyridin-3-amine," a scaffold of significant interest due to its prevalence in pharmacologically active compounds, understanding the spatial arrangement of atoms is key to unlocking its full potential. This guide provides a senior application scientist's perspective on the X-ray crystallographic analysis of this class of compounds, offering a critical comparison with alternative analytical techniques and furnishing the experimental groundwork for successful structural elucidation.
The Unambiguous Power of X-ray Crystallography
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for molecular characterization, they provide indirect information about the molecular structure. NMR spectroscopy excels at defining the connectivity and electronic environment of atoms, and MS determines the molecular weight and fragmentation patterns. However, for an unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers, single-crystal X-ray diffraction (SCXRD) remains the gold standard.
The journey from a synthesized compound to a refined crystal structure is one of meticulous preparation and precise measurement. The quality of the single crystal is the most critical factor for a successful SCXRD experiment. A well-ordered, single crystal will diffract X-rays in a predictable pattern, from which the electron density map and, ultimately, the atomic positions can be calculated.
A Comparative Look: Alternative Structural Elucidation Techniques
To appreciate the unique advantages of X-ray crystallography, it is essential to understand the strengths and limitations of other common analytical methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, absolute configuration, intermolecular interactions. | Unambiguous structural determination. | Requires a high-quality single crystal; can be challenging for some molecules to crystallize. |
| NMR Spectroscopy | Connectivity of atoms, electronic environment, relative stereochemistry. | Provides detailed information in solution; non-destructive. | Does not directly provide bond lengths or angles; can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity; small sample amount required. | Provides limited information on 3D structure and stereochemistry. |
Experimental Workflow: From Synthesis to Crystal Structure
The successful crystallographic analysis of a "this compound" derivative begins with its synthesis and culminates in the refinement of its crystal structure. The following workflow outlines the key stages and considerations.
Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of "this compound" derivatives.
Part 1: Synthesis of this compound
A robust synthesis is the foundation for obtaining high-purity material suitable for crystallization. A common and effective route to the title compound involves a two-step process starting from 3-aminopyridine.
Step 1: Synthesis of 6-Bromopyridin-3-amine
The direct bromination of 3-aminopyridine presents regioselectivity challenges due to the activating nature of the amino group.[1] A more controlled approach is often preferred.
Experimental Protocol: Bromination of 3-Aminopyridine
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminopyridine in a suitable solvent such as acetic acid.
-
Brominating Agent: Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to isolate 6-bromopyridin-3-amine.
Step 2: N,N-dimethylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines using formic acid and formaldehyde, which advantageously avoids the formation of quaternary ammonium salts.[2][3]
Experimental Protocol: N,N-dimethylation of 6-Bromopyridin-3-amine
-
Reaction Setup: To a flask containing 6-bromopyridin-3-amine, add an excess of formic acid and formaldehyde.
-
Heating: Heat the reaction mixture to reflux. The reaction is driven by the formation of carbon dioxide.
-
Work-up: After cooling, make the reaction mixture basic and extract the product with an organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting "this compound" by column chromatography or recrystallization.
Part 2: Crystallization – The Art and Science
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.
Common Crystallization Techniques for Small Molecules
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Considerations for Brominated Pyridines: The presence of the bromine atom can influence crystal packing through halogen bonding, a non-covalent interaction that can be exploited to promote crystallization.
Part 3: X-ray Diffraction and Structural Analysis
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.
Comparative Crystallographic Analysis: Insights from Related Structures
Case Study 1: 3-amino-1-propylpyridinium bromide [4]
This structure demonstrates the influence of the aminopyridine core on crystal packing. The bromide anion forms N—H···Br and C—H···Br hydrogen bonds with the aminopyridinium cation, leading to the formation of chains in the crystal lattice. This highlights the important role of hydrogen bonding in directing the solid-state assembly of such compounds.
Case Study 2: 2-amino-5-bromopyridine [5]
The crystal structure of this isomer reveals key details about the geometry of the brominated aminopyridine ring. The C-Br bond length and the bond angles within the pyridine ring are important parameters for comparison. Intermolecular N—H···N hydrogen bonds are observed, forming dimers which then pack into layers.
Expected Features for this compound Derivatives:
Based on the analysis of related structures, we can anticipate the following features in the crystal structures of "this compound" derivatives:
-
Planarity: The pyridine ring is expected to be essentially planar.
-
Intermolecular Interactions: A combination of C—H···N, C—H···Br, and potentially Br···N or Br···Br halogen bonds are likely to be the dominant forces in the crystal packing. Pi-stacking interactions between the pyridine rings may also be present.
-
Influence of the Dimethylamino Group: The N,N-dimethylamino group will influence the local electronic environment and may participate in weak C-H···π interactions.
Conclusion: A Synergistic Approach to Structural Elucidation
The definitive structural elucidation of "this compound" derivatives is best achieved through a synergistic approach. While NMR and Mass Spectrometry provide essential initial characterization, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous three-dimensional atomic arrangement. The insights gained from X-ray crystallography are invaluable for understanding structure-activity relationships, designing novel molecules with enhanced properties, and advancing the fields of medicinal chemistry and materials science. The experimental strategies and comparative data presented in this guide provide a robust framework for researchers to successfully navigate the path from synthesis to a refined crystal structure.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of 3-amino-1-propylpyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 6-Bromo-N,N-dimethylpyridin-3-amine by HPLC
Introduction: The Analytical Imperative for a Key Building Block
6-Bromo-N,N-dimethylpyridin-3-amine (MW: 201.06 g/mol , Formula: C₇H₉BrN₂) is a substituted pyridine derivative increasingly utilized as a critical building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a brominated pyridine ring and a dimethylamino group, makes it a versatile synthon for introducing specific pharmacophores. In any synthetic workflow, particularly for pharmaceutical applications, the purity of starting materials is non-negotiable. Even trace impurities can lead to significant downstream consequences, including the formation of unwanted byproducts, reduced reaction yields, and the introduction of potentially toxic entities in the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such non-volatile organic compounds.[2] This guide provides a comprehensive, field-proven framework for developing and comparing robust HPLC methods to accurately quantify the purity of synthesized this compound, ensuring the integrity of your research and development pipeline.
Chapter 1: Understanding the Analyte and Its Impurity Profile
A successful analytical method is built upon a deep understanding of the target molecule's chemistry and its likely contaminants.
Physicochemical Properties of the Target Analyte
This compound is a polar, basic compound. Its basicity stems from two key structural features:
-
The lone pair of electrons on the pyridine ring nitrogen (pKa of pyridine is ~5.2).
-
The lone pair on the exocyclic dimethylamino group.
This inherent polarity and basicity present a specific challenge in reverse-phase HPLC: the potential for strong, undesirable interactions with the stationary phase, which can lead to poor peak shape (tailing).[3]
Anticipating Potential Process-Related Impurities
Purity analysis is not just about the main peak; it's about resolving it from everything else. A logical impurity profile can be predicted by examining common synthetic routes. A prevalent synthesis involves the reduction of 6-bromo-3-nitropyridine.[4]
Based on this and other routes, likely impurities include:
-
Unreacted Starting Materials: e.g., 6-bromo-3-nitropyridine.
-
Dehalogenated Byproduct: N,N-dimethylpyridin-3-amine, formed if the bromo group is reductively cleaved.
-
Isomeric Impurities: Positional isomers that may form during the initial bromination step of a precursor, such as 2-Bromo- or 4-Bromo- N,N-dimethylpyridin-3-amine.[2]
-
Over-brominated Species: e.g., Dibromo-N,N-dimethylpyridin-3-amine.
A robust HPLC method must be able to separate the main analyte from these and other potential unknowns.
Chapter 2: A Rational Approach to HPLC Method Development
Here, we dissect the decision-making process for building a reliable purity assessment method, moving from a standard starting point to an optimized, scientifically-sound protocol. The most common and versatile mode for this type of analyte is Reverse Phase Chromatography (RPC), which separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[5]
Workflow for HPLC Method Development
Caption: Workflow for HPLC Purity Assessment.
Column Selection: Mitigating Secondary Interactions
The choice of the HPLC column is the most critical factor for success.[6]
-
Alternative 1 (Conventional): Standard C18 Column
-
Description: A silica backbone bonded with octadecyl carbon chains. This is the workhorse of reverse-phase HPLC.
-
Anticipated Performance: For a basic analyte like ours, free, acidic silanol groups on the silica surface can cause strong secondary ionic interactions. This often results in significant peak tailing, which compromises resolution and accuracy.
-
-
Alternative 2 (Recommended): Polar-Embedded or End-Capped C18 Column
-
Description: These columns are also C18 but have modifications to shield the residual silanols. End-capped columns have been treated to convert most silanols into less interactive siloxane bridges. Polar-embedded phases incorporate a polar group (e.g., amide, carbamate) near the silica surface.
-
Causality for Selection: The shielding mechanism drastically reduces the analyte-silanol interaction. This results in a more symmetrical peak shape (reduced tailing) and more reproducible retention times for basic compounds. For polar analytes, some polar-embedded phases can also offer alternative selectivity and better retention under highly aqueous conditions.[7]
-
Mobile Phase Optimization: Controlling Ionization
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for pyridine-containing compounds as it often provides better peak shape, lower viscosity (and thus lower backpressure), and lower UV cutoff.
-
Aqueous Phase & pH Control: Operating without pH control is not recommended. The basic nature of the analyte means its ionization state will be highly sensitive to the mobile phase pH.
-
The Solution: Incorporating a buffer or an acid modifier is essential. A common choice is adding a small amount of a volatile acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. An alternative, often providing better peak shape, is using a buffer like ammonium formate or ammonium acetate at a pH between 3 and 5.[8]
-
Mechanism of Action: At a slightly acidic pH, the basic nitrogens on the analyte will be consistently protonated. Simultaneously, the acidic silanols on the stationary phase are protonated and thus non-ionized. This creates a state of "ionic repulsion" and minimizes strong ionic interactions, leading to vastly improved chromatography.[3]
-
Detection Wavelength
Pyridine derivatives typically exhibit strong UV absorbance. A Diode Array Detector (DAD) is ideal for confirming the peak identity and assessing its purity via spectral analysis. Based on the structure, a primary detection wavelength between 254 nm and 275 nm is a logical starting point.
Chapter 3: Comparative Guide: Standard vs. Optimized Method
To illustrate the impact of the choices discussed above, we compare the performance of a generic, non-optimized method with a refined, purpose-built method. The goal is to achieve baseline separation of the main peak from a key potential impurity (Impurity A: N,N-dimethylpyridin-3-amine) with excellent peak symmetry.
Decision Logic for Method Selection
Caption: Logic for selecting an optimized HPLC method.
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A: Standard C18 (Sub-optimal) | Method B: End-Capped C18 (Optimized) | Justification for Improvement |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | High-Purity End-Capped C18, 4.6 x 150 mm, 5 µm | End-capping minimizes silanol interactions, crucial for basic analytes.[9] |
| Mobile Phase | A: Water, B: Acetonitrile | A: 10 mM Ammonium Acetate (pH 4.5), B: Acetonitrile | Buffered mobile phase ensures consistent protonation of the analyte, improving peak shape.[8] |
| Gradient | 10-90% B in 15 min | 10-90% B in 15 min | Same gradient highlights the impact of column/mobile phase choice. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 30 °C | 30 °C | Controlled temperature ensures retention time reproducibility.[9] |
| Detection | UV at 260 nm | UV at 260 nm | Consistent detection wavelength. |
| Tailing Factor (Tf) | 2.1 | 1.1 | A value near 1.0 indicates a highly symmetrical peak, demonstrating the elimination of tailing. |
| Resolution (Rs) between Analyte and Impurity A | 1.3 | > 2.0 | Tailing in Method A causes peak overlap. The sharp peak in Method B provides full baseline resolution. |
| Theoretical Plates (N) | ~4500 | ~12000 | Higher plate count signifies greater column efficiency and sharper peaks. |
Chapter 4: Detailed Experimental Protocols
The following protocols are designed to be reproducible and self-validating through the inclusion of system suitability tests (SST).
Reagent and Sample Preparation
-
Mobile Phase A Preparation (10 mM Ammonium Acetate, pH 4.5):
-
Weigh approximately 0.77 g of ammonium acetate into a 1 L volumetric flask.
-
Add ~950 mL of HPLC-grade water and dissolve.
-
Adjust the pH to 4.5 using glacial acetic acid.
-
Bring to final volume with HPLC-grade water.
-
Filter through a 0.22 µm membrane filter before use.
-
-
Mobile Phase B Preparation:
-
Use HPLC-grade Acetonitrile. Filter through a 0.22 µm membrane filter if necessary.
-
-
Sample Diluent:
-
Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized "this compound" into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the Sample Diluent to achieve a final concentration of ~100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC System Parameters (Optimized Method B)
-
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.[9]
-
Column: High-Purity End-Capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate, pH 4.5
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[9]
-
Injection Volume: 10 µL[9]
-
Detection: DAD, 260 nm (with spectral acquisition from 200-400 nm).
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 10 90 17.0 10 90 17.1 90 10 | 20.0 | 90 | 10 |
Data Analysis and Purity Calculation
-
System Suitability: Before sample analysis, inject a standard solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.[10]
-
Identification: The principal peak in the sample chromatogram should correspond to the retention time of the reference standard.
-
Purity Calculation: Use the area percent method. Ensure all impurity peaks are integrated.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This guide provides a robust framework for accurately assessing the purity of this compound. By understanding the analyte's chemistry and making rational choices in column and mobile phase selection, researchers can develop reliable, high-performing HPLC methods that ensure the quality and integrity of their scientific endeavors.
References
- 1. 6-BroMo-n,n-diMethylpyridine-3-aMine | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
comparative yield analysis of Suzuki vs. Sonogashira coupling for "6-Bromo-N,N-dimethylpyridin-3-amine"
Comparative Yield Analysis: Suzuki vs. Sonogashira Coupling for 6-Bromo-N,N-dimethylpyridin-3-amine
A Senior Application Scientist's Guide to Strategic Cross-Coupling
In the realm of modern organic synthesis, palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the construction of complex molecular architectures, particularly within pharmaceutical and materials science research.[1][2][3] The Suzuki-Miyaura and Sonogashira reactions represent two of the most powerful and versatile tools for forming carbon-carbon bonds.[1][4] This guide provides an in-depth comparative analysis of these two critical reactions, focusing on their application to the functionalization of this compound, a common heterocyclic building block.
The choice between a Suzuki or Sonogashira coupling is a critical decision dictated by the desired final product—an aryl-aryl linkage versus an aryl-alkyne bond. However, the efficiency and yield of these transformations are profoundly influenced by the electronic and steric nature of the substrate. The pyridine core, being electron-deficient, generally enhances the reactivity of the C-Br bond towards the initial oxidative addition step in the catalytic cycle.[5] Concurrently, the presence of the dimethylamino group, an electron-donating substituent, introduces competing electronic effects and a potential site for catalyst coordination or inhibition, making the selection of optimal reaction conditions a non-trivial challenge.
This guide will dissect the mechanistic underpinnings of each reaction, present a comparative analysis based on experimental data from structurally analogous systems, and provide robust, field-proven protocols to empower researchers in making informed decisions for their synthetic campaigns.
Mechanistic Overview: The Catalytic Engines
Understanding the catalytic cycles of both the Suzuki-Miyaura and Sonogashira reactions is fundamental to troubleshooting and optimizing reaction outcomes. Both processes are initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst, but they diverge significantly in the subsequent transmetalation step.
The Suzuki-Miyaura Coupling Cycle
The Suzuki reaction forges a C(sp²)-C(sp²) bond between an organohalide and an organoboron species, typically a boronic acid or ester.[6][7] The cycle is generally understood to proceed via three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7][8]
-
Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates this transfer.[8][9]
-
Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][10]
The Sonogashira Coupling Cycle
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[11][12] The classic mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[12][13]
-
Palladium Cycle :
-
Oxidative Addition : Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate.[11][14]
-
Transmetalation : A copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex.[11][14]
-
Reductive Elimination : The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.[14]
-
-
Copper Cycle :
-
The terminal alkyne coordinates with a copper(I) salt.
-
In the presence of a base (typically an amine), the alkyne is deprotonated, forming the key copper(I) acetylide intermediate which is then ready for transmetalation to the palladium center.[14]
-
Copper-free Sonogashira protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst.[12][15]
Comparative Performance and Yield Analysis
Direct, side-by-side comparative studies for this compound are not extensively documented in the literature. Therefore, this analysis draws upon data from structurally similar aminobromopyridine substrates to provide a predictive framework. The electronic nature of the N,N-dimethylamino group at the 3-position and the pyridine nitrogen relative to the bromine at the 6-position are key determinants of reactivity.
Suzuki-Miyaura Coupling
The Suzuki reaction is generally robust for pyridyl systems. The presence of an amino group can, in some cases, lead to lower yields if it coordinates to the palladium center.[16] However, appropriate ligand and base selection can mitigate this effect. Studies on 5-bromo-2-methylpyridin-3-amine show that Suzuki couplings with various arylboronic acids can proceed in moderate to good yields.[16][17]
Table 1: Representative Yields for Suzuki Coupling of Aminobromopyridines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75% | [16] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82% | [16] |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88% | [16] |
| 2-Bromo-6-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 95% |[18] (analogous) |
Analysis and Causality:
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a standard and effective catalyst. For more challenging substrates, using a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos) can significantly improve yields by promoting the oxidative addition and reductive elimination steps.[10]
-
Base and Solvent: A combination of a phosphate base like K₃PO₄ and an aqueous dioxane solvent system is common and effective, facilitating the activation of the boronic acid.[16]
-
Protecting Groups: Acetylating the amino group, as seen with N-(5-bromo-2-methylpyridin-3-yl)acetamide, can prevent catalyst inhibition and lead to higher yields by reducing the Lewis basicity of the nitrogen atom.[16] For this compound, the tertiary amine is less likely to undergo N-H deprotonation issues but can still act as a Lewis base.
Sonogashira Coupling
The Sonogashira reaction is also highly effective for functionalizing bromopyridines. The reaction is tolerant of many functional groups, and the presence of an amino group is generally well-accommodated.[14] High yields have been reported for the coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes.[19]
Table 2: Representative Yields for Sonogashira Coupling of Aminobromopyridines
| Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 96% | [19] |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 85% | [19] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 91% | [20] |
| 5-Bromo-N-phenylpyridin-3-amine | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | (General Protocol) |[21] |
Analysis and Causality:
-
Catalyst System: A common and effective system involves a palladium(II) precatalyst (which is reduced in situ), a phosphine ligand, and a copper(I) iodide co-catalyst.[13][19] The choice of ligand can be critical; triphenylphosphine is a reliable standard.
-
Base/Solvent: An amine base like triethylamine (Et₃N) often serves a dual role as the base and a co-solvent with a polar aprotic solvent like DMF.[19] The base is essential for deprotonating the terminal alkyne.[14]
-
Substrate Reactivity: The reactivity of aryl halides in Sonogashira coupling typically follows the trend I > Br > Cl.[14] Aryl bromides like the target substrate are excellent coupling partners, often providing a good balance of reactivity and stability.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki and Sonogashira coupling of this compound. Researchers should perform small-scale trials to optimize conditions for their specific coupling partners.
Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for aminobromopyridines.[16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for aminobromopyridines.[19][21]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat three times.
-
Under an inert atmosphere, add anhydrous DMF, followed by triethylamine.
-
Add this compound and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring (some reactions may proceed at lower temperatures).[14]
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 3-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
Both Suzuki-Miyaura and Sonogashira couplings are highly effective methods for the derivatization of this compound. The choice between them is primarily dictated by the desired carbon-carbon bond type.
-
For Aryl-Aryl Bonds (Suzuki): This reaction is expected to provide good to excellent yields. Potential catalyst inhibition by the dimethylamino group is a key consideration. If initial yields are suboptimal, screening more advanced catalyst systems with bulky phosphine ligands or temporarily protecting the pyridine nitrogen via salt formation could be beneficial.
-
For Aryl-Alkyne Bonds (Sonogashira): This coupling is anticipated to be very high-yielding and efficient. The primary challenge is often the potential for alkyne homocoupling. If this side product proves problematic, a switch to a copper-free protocol should be investigated.[15]
For drug development professionals and researchers, the robustness and high functional group tolerance of both reactions make them indispensable.[7][11] For the specific substrate this compound, the Sonogashira coupling may offer a slight advantage in terms of reaction speed and yield predictability based on data from closely related systems. However, with modern catalyst systems, the Suzuki coupling remains a powerful and equally viable alternative for accessing biaryl structures. The protocols provided herein serve as a validated starting point for either synthetic route.
References
- 1. suzuki cross coupling son agasira reaction.pptx [slideshare.net]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Evaluation of Compounds Derived from 6-Bromo-N,N-dimethylpyridin-3-amine
This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from the versatile chemical scaffold, 6-Bromo-N,N-dimethylpyridin-3-amine. The pyridine ring is a foundational structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are subjects of intense research, particularly in the development of targeted anticancer therapies and kinase inhibitors.[3][4][5]
Here, we present an integrated approach, moving from broad-spectrum anticancer screening to specific mechanistic studies. This guide is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting data paradigms, and detailed, field-proven experimental protocols.
Comparative Analysis of In Vitro Anticancer Activity
The initial step in evaluating new chemical entities is typically to assess their cytotoxic or anti-proliferative effects against a panel of human cancer cell lines. This provides a baseline understanding of a compound's potency and potential cancer-type selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.[5]
For this guide, we will consider a hypothetical series of analogs derived from this compound, designated BDA-1 through BDA-4, to illustrate a comparative analysis. Their activity is compared against Doxorubicin, a widely used chemotherapeutic agent.
Table 1: Anticancer Activity (IC₅₀ in µM) of this compound Analogs
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
|---|---|---|---|
| BDA-1 | 8.5 | 11.2 | 9.8 |
| BDA-2 | 5.1 | 8.9 | 6.5 |
| BDA-3 | 1.9 | 3.8 | 2.7 |
| BDA-4 | 16.2 | 25.4 | 21.3 |
| Doxorubicin (Reference) | 1.93[3] | 0.98 | 1.25 |
Data is representative and for illustrative purposes, based on typical screening results for novel pyridine derivatives.[3][4][6]
Expert Analysis of Structure-Activity Relationship (SAR): The hypothetical data in Table 1 suggests a clear structure-activity relationship.
-
BDA-3 emerges as the most potent analog across all cell lines, with an IC50 value in the low micromolar range, comparable to the reference drug Doxorubicin in the MCF-7 cell line.
-
The progression from BDA-1 to BDA-3 may indicate that certain structural modifications (e.g., addition of specific functional groups) significantly enhance antiproliferative activity. The presence of groups like methoxy (-OCH3), hydroxyl (-OH), or specific heterocyclic rings can improve biological activity.[2]
-
Conversely, BDA-4 shows a marked decrease in potency, suggesting that its unique structural features may be sterically unfavorable for target binding or reduce its cellular uptake.
Mechanistic Elucidation: Kinase Inhibitory Activity
Given that a vast number of pyridine-based molecules exert their anticancer effects by targeting protein kinases, the next logical step is to screen promising compounds against a panel of these enzymes.[3][5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[7][8]
Table 2: Comparative Kinase Inhibitory Activity (IC₅₀ in nM) of Lead Compound BDA-3
| Kinase Target | BDA-3 IC₅₀ (nM) | Sorafenib IC₅₀ (nM) (Reference) |
|---|---|---|
| VEGFR-2 | 45 | 6 |
| PDGFR-β | 80 | 5 |
| c-Kit | 150 | 68 |
| EGFR | >10,000 | >10,000 |
| SRC | 950 | - |
Data is hypothetical and for illustrative purposes. Sorafenib is a known multi-kinase inhibitor.
Expert Analysis and Pathway Visualization: The data in Table 2 suggests that BDA-3 is a potent inhibitor of VEGFR-2 and PDGFR-β, two key kinases involved in angiogenesis (the formation of new blood vessels that tumors need to grow). The high IC50 value against EGFR indicates selectivity, which is a desirable trait in targeted therapies to minimize off-target effects. This inhibitory profile suggests that BDA-3 may function by disrupting critical signaling pathways like the PI3K/AKT/mTOR pathway, which is downstream of many receptor tyrosine kinases.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Detailed Experimental Protocols & Methodologies
Reproducibility and scientific rigor are paramount. The following sections provide detailed, self-validating protocols for the key assays discussed.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (BDA-1 to BDA-4) and the reference drug in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated wells as a negative control (100% viability) and wells with medium only for background subtraction.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, metabolically active cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of inhibition against the compound concentrations to determine the IC50 values using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures the ability of a compound to inhibit a specific kinase enzyme. The ADP-Glo™ Kinase Assay is a common luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., BDA-3) in the appropriate kinase assay buffer. Prepare a kinase reaction mixture containing the target kinase (e.g., VEGFR-2), its specific substrate peptide, and ATP.[8]
-
Kinase Reaction: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the kinase enzyme and pre-incubate for approximately 10 minutes to allow for inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step into ATP, which is then used by a luciferase enzyme to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[8]
Protocol 3: Apoptosis Detection (Western Blot Analysis)
To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis), Western blotting can be used to detect key apoptotic markers. The primary markers include the cleaved (activated) forms of caspases (e.g., Caspase-3) and cleaved Poly (ADP-ribose) polymerase-1 (PARP-1).[11][12][13]
Caption: General workflow for Western Blot analysis of apoptosis markers.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound (e.g., BDA-3) at its IC50 concentration for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in ice-cold RIPA buffer containing protease inhibitors to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for an apoptosis marker (e.g., rabbit anti-cleaved Caspase-3 or rabbit anti-cleaved PARP).
-
Secondary Antibody: After washing the membrane with TBST, incubate it for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).[11]
-
-
Detection: After a final wash, incubate the membrane with an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.
-
Interpretation: An increase in the bands corresponding to the cleaved forms of Caspase-3 and PARP in compound-treated samples compared to the untreated control indicates the induction of apoptosis.[12][14]
Conclusion
The biological evaluation of compounds derived from this compound requires a systematic, multi-faceted approach. This guide outlines a logical progression from broad phenotypic screening for anticancer activity to specific, mechanistic assays for kinase inhibition and apoptosis induction. By employing robust and well-validated protocols, researchers can generate high-quality, reproducible data. The comparative analysis of novel analogs against established reference compounds and the interpretation of structure-activity relationships are critical for identifying lead candidates with therapeutic potential. This integrated strategy provides a solid foundation for advancing promising pyridine derivatives through the drug discovery pipeline.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Bromo-N,N-dimethylpyridin-3-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 6-Bromo-N,N-dimethylpyridin-3-amine, a halogenated pyridine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure the protection of personnel and the environment.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin.
-
Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.
Due to its brominated aromatic amine structure, it is prudent to handle this compound with a high degree of caution.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for the disposal of this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.
-
Hand Protection: Nitrile or neoprene gloves are recommended for their resistance to pyridine-based compounds.
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in removal by a licensed waste management service.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper) and unused material, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Compatibility: The waste container should be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". A list of all components in the waste mixture should be maintained.
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents or strong acids.
Managing Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the material.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
Regulatory Compliance and Waste Classification
As a halogenated organic compound, the disposal of this compound is regulated by the Environmental Protection Agency (EPA). While a specific EPA hazardous waste code for this compound is not listed, it would likely fall under the F-listed wastes for spent halogenated solvents if used in such a manner, or be classified based on its characteristics.[2][3][4] It is the responsibility of the waste generator to ensure proper classification and disposal in accordance with local, state, and federal regulations.
| Parameter | Guideline/Classification | Source |
| Chemical Class | Halogenated Organic Compound | Structural Analysis |
| Potential EPA Waste Code | F-Listed (if used as a solvent) or D-listed (if characteristic) | --INVALID-LINK-- |
| Disposal Method | Incineration | Industry Best Practice |
Final Disposal Pathway
The ultimate disposal of this compound waste should be handled by a licensed and reputable hazardous waste disposal company. The recommended method of destruction for halogenated organic compounds is high-temperature incineration.[5][6][7] This process ensures the complete breakdown of the molecule into less harmful components.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can maintain a safe working environment and ensure that the disposal of this compound is conducted in a manner that is both scientifically sound and environmentally responsible.
References
- 1. echemi.com [echemi.com]
- 2. epa.gov [epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. wku.edu [wku.edu]
- 5. researchgate.net [researchgate.net]
- 6. norden.org [norden.org]
- 7. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
A Senior Application Scientist's Guide to Handling 6-Bromo-N,N-dimethylpyridin-3-amine: A Framework for Safety and Operational Integrity
For the experienced researcher, the introduction of any new reagent into a workflow is a meticulous process, balancing the potential for discovery with an unwavering commitment to safety. 6-Bromo-N,N-dimethylpyridin-3-amine, a halogenated pyridine derivative, is a valuable building block in synthetic chemistry, but its structural motifs—a brominated aromatic ring and a tertiary amine—necessitate a rigorous and informed approach to handling. This guide moves beyond mere compliance, offering a framework grounded in chemical causality to ensure every step, from procurement to disposal, is executed with scientific integrity and personal safety at its core.
Hazard Assessment: Understanding the "Why" Behind the Precautions
The potential hazards of this compound are dictated by its chemical nature. As a substituted pyridine, it presents risks of skin, eye, and respiratory irritation. The presence of bromine increases its molecular weight and can enhance its persistence and potential for toxicological effects upon absorption or inhalation.
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a composite hazard profile can be constructed from close structural analogs, providing a reliable basis for risk assessment.[1][2] The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement (H-Code) | Causality and Implication for Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene. |
| Skin Irritation | H315: Causes skin irritation | The compound can cause local inflammation, redness, and discomfort upon contact with the skin. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.[1][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage. This is a non-negotiable mandate for wearing chemical safety goggles or a face shield.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | As a solid, the compound can form dusts that, if inhaled, can irritate the respiratory tract. All manipulations of the solid powder must be performed in a certified chemical fume hood to prevent aerosolization and inhalation.[1][3] |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
Reliance on PPE is the final layer of defense. The primary methods for exposure control are robust engineering solutions and stringent administrative protocols.
Engineering Controls: The single most critical engineering control is the mandatory use of a certified chemical fume hood for all operations involving this compound. This includes weighing, transferring, and preparing solutions. The fume hood provides constant ventilation, drawing airborne particulates away from the operator's breathing zone. Additionally, a safety shower and eyewash station must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE): PPE is not a substitute for good engineering controls but is essential for safeguarding against accidental exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield worn over safety goggles is recommended. This aligns with OSHA 29 CFR 1910.133 and European Standard EN166.[3][5]
-
Skin Protection:
-
Lab Coat: A fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material is mandatory.
-
Gloves: Chemical-resistant gloves are required. Nitrile rubber is a common and effective choice for incidental contact.[3] However, it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times, especially for prolonged handling or immersion. Never wear latex gloves, as they offer poor protection against many organic chemicals.[3]
-
-
Respiratory Protection: When engineering controls are properly used, respiratory protection is typically not required. However, in situations where the ventilation is inadequate or if exposure limits could be exceeded (e.g., cleaning up a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor/particulate filter is necessary.[5] All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.
Operational Plan: A Step-by-Step Protocol for Weighing and Dissolving
This protocol provides a self-validating system for a common laboratory task. Each step is designed to minimize exposure and ensure containment.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.
-
Assemble all necessary equipment (spatula, weigh paper/boat, glassware, solvent, magnetic stir bar) and place it inside the fume hood to minimize reaching in and out.
-
Don all required PPE as outlined above.
-
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside the fume hood. If the balance is outside the hood, weigh the compound in the hood and transfer it to a sealed container before moving it to the balance.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly to avoid creating airborne dust.
-
Securely close the stock bottle immediately after dispensing.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the reaction flask containing the desired solvent.
-
Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Immediately cap the flask or equip it with a condenser to create a closed system.
-
Commence stirring or other operations as required by the experimental procedure.
-
-
Post-Handling:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Dispose of the weigh boat and any contaminated wipes in a clearly labeled solid hazardous waste container.
-
Wipe down the work surface inside the fume hood.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
All waste streams containing this compound or its reaction byproducts must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. Never pour this waste down the drain.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and silica gel, must be collected in a separate, sealed, and labeled "Solid Hazardous Waste" container.
-
Disposal Compliance: Waste disposal must adhere to local, state, and federal regulations. Work with your institution's Environmental Health & Safety (EH&S) department to ensure proper collection and disposal procedures are followed.
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering an environment where cutting-edge research and uncompromising safety coexist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
